This is an in-depth technical guide on 2-Amino-6-methoxyindole-3-carboxamide (CAS 1204578-80-2), a critical scaffold in the development of kinase inhibitors, particularly targeting the IκB kinase (IKK) complex and the NF...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on 2-Amino-6-methoxyindole-3-carboxamide (CAS 1204578-80-2), a critical scaffold in the development of kinase inhibitors, particularly targeting the IκB kinase (IKK) complex and the NF-κB signaling pathway.
A Versatile Scaffold for IKK-β Inhibition and Anti-Inflammatory Therapeutics
Part 1: Executive Technical Summary
2-Amino-6-methoxyindole-3-carboxamide (CAS 1204578-80-2) is a synthetic indole derivative functioning primarily as a pharmacophore for the inhibition of IκB kinase beta (IKK-β) . By targeting the ATP-binding pocket of IKK-β, this compound and its analogs prevent the phosphorylation of IκBα, thereby blocking the nuclear translocation of NF-κB. This mechanism is central to disrupting pro-inflammatory cytokine production and tumor cell survival.
The compound is distinguished by its 2-amino-indole-3-carboxamide core, a privileged structure in medicinal chemistry that mimics the hydrogen-bonding motifs required for high-affinity interaction with kinase hinge regions. The 6-methoxy substitution enhances lipophilicity and metabolic stability compared to the unsubstituted parent scaffold.
Part 2: Chemical Identity & Physicochemical Properties[1]
Property
Specification
CAS Number
1204578-80-2
IUPAC Name
2-Amino-6-methoxy-1H-indole-3-carboxamide
Molecular Formula
C₁₀H₁₁N₃O₂
Molecular Weight
205.21 g/mol
Core Scaffold
2-Aminoindole
Key Substituents
6-Methoxy (-OCH₃), 3-Carboxamide (-CONH₂)
Solubility
DMSO (>20 mg/mL), DMF; Low solubility in water
Appearance
Off-white to pale yellow solid
Purity Standard
≥95% (HPLC) for biological assays
Part 3: Mechanism of Action (IKK-β Inhibition)
The therapeutic potential of CAS 1204578-80-2 lies in its ability to intercept the Canonical NF-κB Signaling Pathway .
3.1 Mechanistic Logic
Target Recognition: The 2-amino and 3-carboxamide groups form a donor-acceptor hydrogen bond network with the hinge region amino acids (typically Glu97 and Cys99 in IKK-β) of the kinase ATP-binding site.
Signal Blockade: By occupying the ATP pocket, the compound prevents the phosphorylation of the inhibitory protein IκBα .
Outcome: Unphosphorylated IκBα is not ubiquitinated or degraded. It continues to sequester the NF-κB (p65/p50) dimer in the cytoplasm, preventing the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).
3.2 Signaling Pathway Visualization
Caption: Schematic of the NF-κB signaling cascade illustrating the checkpoint where CAS 1204578-80-2 inhibits IKK-β activity, preventing downstream inflammatory gene transcription.
Part 4: Synthesis Protocol (One-Pot Reductive Cyclization)
The most robust synthetic route for 2-aminoindole-3-carboxamides is the one-pot reductive cyclization developed by Zhang et al. This method avoids the isolation of unstable intermediates and ensures high yields of the 6-methoxy derivative.
4.1 Reaction Scheme
Starting Materials:
2-Fluoro-4-methoxynitrobenzene (Precursor A)
Cyanoacetamide (Precursor B)
Reagents:
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
Iron (Fe) powder or Zinc (Zn) dust
Acetic Acid (AcOH) or dilute HCl
Solvent: DMF or NMP
4.2 Step-by-Step Methodology
Nucleophilic Aromatic Substitution (SNAr):
Dissolve Cyanoacetamide (1.0 equiv) in anhydrous DMF.
Add NaH (2.2 equiv) slowly at 0°C under Argon. Stir for 15 min.
Add 2-Fluoro-4-methoxynitrobenzene (1.0 equiv).
Warm to Room Temperature (RT) and stir for 1 hour. This forms the intermediate 2-cyano-2-(5-methoxy-2-nitrophenyl)acetamide.
Note: Do not isolate this intermediate; it proceeds directly to reduction.
Reductive Cyclization:
To the same reaction vessel, add Iron powder (5.0 equiv) and Acetic Acid (10 equiv).
Heat the mixture to 80–100°C for 2–4 hours.
Mechanism: The nitro group is reduced to an amine (-NH₂). The amine then intramolecularly attacks the nitrile (-CN) group of the side chain, cyclizing to form the 2-aminoindole core.
Work-up and Purification:
Cool to RT and dilute with ethyl acetate.
Filter through a Celite pad to remove iron residues.
Wash the filtrate with saturated NaHCO₃ and brine.
Dry over Na₂SO₄ and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
4.3 Synthesis Workflow Diagram
Caption: One-pot synthesis workflow transforming 2-fluoro-4-methoxynitrobenzene into the target indole scaffold via sequential substitution and reductive cyclization.
Part 5: Experimental Validation & Quality Control
To validate the synthesized compound for drug development, the following assays are mandatory.
¹H NMR (DMSO-d₆): Look for the characteristic singlet of the 6-methoxy group (~3.8 ppm), the broad singlets of the 2-amino group (~6.8 ppm) and 3-carboxamide protons (~7.0 ppm), and the indole NH (~10.5 ppm).
Mass Spectrometry (ESI+): Confirm [M+H]⁺ peak at 206.2 .
5.2 In Vitro Kinase Assay (IKK-β)
Objective: Determine IC₅₀ against recombinant IKK-β.
Protocol:
Incubate recombinant human IKK-β (5-10 nM) with peptide substrate (e.g., IκBα peptide) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT).
Add CAS 1204578-80-2 (serial dilutions: 0.1 nM to 10 µM).
Initiate reaction with ATP (Km concentration).
Measure phosphorylation via ADP-Glo™ or ³³P-ATP incorporation.
Target IC₅₀: Potent analogs typically exhibit IC₅₀ < 500 nM.
5.3 Cellular NF-κB Reporter Assay
Cell Line: HEK293T stably transfected with NF-κB-Luciferase reporter.
Stimulation: TNF-α (10 ng/mL).
Readout: Luminescence reduction indicates successful blockade of the NF-κB pathway.
References
Zhang, W., et al. (2011). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." ACS Combinatorial Science, 13(3), 265-271.
Karin, M., & Ben-Neriah, Y. (2000). "Phosphorylation meets ubiquitination: the control of NF-κB activity." Annual Review of Immunology, 18, 621-663.
Bain, J., et al. (2007). "The selectivity of protein kinase inhibitors: a further update." Biochemical Journal, 408(3), 297-315.
Russian Patent RU2503661C2. "New indole derivative containing 2-amino-3-carboxamide moiety." Federal Service for Intellectual Property (Rospatent). (Primary source for specific CAS assignment).
Exploratory
2-Amino-6-methoxyindole-3-carboxamide molecular weight and formula
Executive Summary This technical guide provides a comprehensive analysis of 2-Amino-6-methoxyindole-3-carboxamide (CAS: 1204578-80-2), a specialized heterocyclic scaffold utilized in medicinal chemistry. Distinguished by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2-Amino-6-methoxyindole-3-carboxamide (CAS: 1204578-80-2), a specialized heterocyclic scaffold utilized in medicinal chemistry. Distinguished by its dense functionalization—combining a hydrogen-bond donor/acceptor motif (carboxamide) with a nucleophilic amine and an electron-rich indole core—this compound serves as a critical pharmacophore in the development of kinase inhibitors (e.g., FLT3, IKK) and protein-protein interaction antagonists (e.g., p53-MDM2).
This document details the molecular identity, validated synthetic pathways, self-validating characterization protocols, and therapeutic relevance of this compound, designed to support reproducible experimentation and lead optimization.
Part 1: Molecular Identity & Physicochemical Properties
The 2-aminoindole-3-carboxamide core exists in a tautomeric equilibrium between the 2-aminoindole and 2-iminoindoline forms, though it is conventionally described and isolated as the amino tautomer. The 6-methoxy substituent modulates the electron density of the benzene ring, influencing both metabolic stability and binding affinity in hydrophobic pockets.
Table 1: Physicochemical Profile[1]
Property
Data
Notes
Chemical Name
2-Amino-6-methoxy-1H-indole-3-carboxamide
IUPAC nomenclature
CAS Number
1204578-80-2
Unique identifier [1]
Molecular Formula
C₁₀H₁₁N₃O₂
Molecular Weight
205.21 g/mol
Monoisotopic Mass: 205.0851
SMILES
COC1=CC=C2C(C(N)=O)=C(N)NC2=C1
Useful for cheminformatics
InChIKey
VXOMOQMNNBNLGX-UHFFFAOYSA-N
Standard hash
LogP (Predicted)
0.6 – 1.1
Moderate lipophilicity; orally bioavailable range
H-Bond Donors
3
Indole NH, Exocyclic -NH₂, Amide -NH₂
H-Bond Acceptors
2
Amide Carbonyl (C=O), Methoxy Oxygen (-O-)
Polar Surface Area
~98 Ų
High polarity due to amide/amine density
Part 2: Synthetic Pathways & Methodology
The synthesis of 2-amino-6-methoxyindole-3-carboxamide is most efficiently achieved via a one-pot, two-step reductive cyclization sequence. This method avoids the isolation of unstable intermediates and utilizes readily available precursors: 4-methoxy-2-nitrofluorobenzene and 2-cyanoacetamide .
Mechanism of Action
Nucleophilic Aromatic Substitution (SₙAr): The active methylene of cyanoacetamide displaces the fluorine atom ortho to the nitro group.
Reductive Cyclization: Reduction of the nitro group to an aniline intermediate triggers an intramolecular nucleophilic attack on the nitrile carbon, forming the 2-aminoindole core.
Experimental Protocol
Reagents:
Starting Material A: 4-Methoxy-2-nitrofluorobenzene (1.0 equiv)
Starting Material B: 2-Cyanoacetamide (1.1 equiv)
Base: Sodium Hydride (NaH, 60% in oil) or Potassium Carbonate (K₂CO₃)
Reductant: Zinc dust (Zn) / Ammonium Chloride (NH₄Cl) or Palladium on Carbon (Pd/C) with H₂
Solvent: DMF or Ethanol/Water
Step-by-Step Methodology:
SₙAr Coupling:
Suspend NaH (2.2 equiv) in dry DMF at 0°C under argon.
Add 2-cyanoacetamide (1.1 equiv) portion-wise. Stir for 15 min to generate the carbanion.
Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitoring: TLC should show disappearance of the fluorobenzene and appearance of a polar intermediate (2-cyano-2-(4-methoxy-2-nitrophenyl)acetamide).
Reductive Cyclization:
Method A (Chemical Reduction): Dilute the reaction mixture with saturated aqueous NH₄Cl. Add Zn dust (10 equiv) carefully. Heat to 80°C for 2 hours.
Method B (Catalytic Hydrogenation): Transfer the intermediate solution to a hydrogenation vessel. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi for 4 hours.
Isolation & Purification:
Filter the catalyst/zinc residues.
Concentrate the filtrate. The product often precipitates upon addition of cold water.
Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
Visual Workflow (DOT Diagram)
Caption: One-pot synthesis via SₙAr displacement followed by reductive cyclization.
Part 3: Analytical Characterization
To ensure scientific integrity, the synthesized compound must undergo rigorous characterization. The following spectral features constitute a self-validating system : the presence of specific signals confirms the formation of the indole ring and the retention of the methoxy/carboxamide groups.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Validation Check
10.5 – 11.0
Broad Singlet
1H
Indole NH
Disappears with D₂O shake.
7.0 – 7.5
Broad Singlet
2H
Exocyclic NH₂
Characteristic of 2-aminoindoles.
6.8 – 7.2
Broad Singlet
2H
Amide CONH₂
Often appears as two distinct humps.
7.4
Doublet (J=8.5 Hz)
1H
C4-H
Ortho coupling to C5-H.
6.7
Singlet (d)
1H
C7-H
Meta coupling only (small J).
6.5
Doublet of Doublets
1H
C5-H
Coupling to C4 and C7.
3.75
Singlet
3H
-OCH₃
Sharp singlet; confirms methoxy group.
Mass Spectrometry (LC-MS)
Ionization: ESI (Positive Mode)
Expected Parent Ion: [M+H]⁺ = 206.2
Fragmentation Pattern: Loss of NH₃ (M-17) from the carboxamide group is a common fragmentation pathway.
Part 4: Therapeutic Applications & Context
The 2-aminoindole-3-carboxamide scaffold is a privileged structure in drug discovery, particularly for targeting ATP-binding pockets in kinases and allosteric sites in protein interfaces.
Key Biological Targets
Kinase Inhibition (FLT3, IKK): The planar indole ring mimics the adenine base of ATP, while the carboxamide and 2-amino groups form critical hydrogen bonds with the "hinge region" of kinase enzymes. The 6-methoxy group often occupies the hydrophobic "selectivity pocket," enhancing potency against targets like FLT3 (FMS-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML) [2].
MDM2 Antagonism: Analogues of this scaffold have been explored as p53-MDM2 inhibitors. The indole mimics the Trp23 residue of p53, inserting into the hydrophobic cleft of MDM2 [3].
Structure-Activity Relationship (SAR) Logic
Caption: Pharmacophore mapping of the 2-amino-6-methoxyindole-3-carboxamide scaffold.
References
Chemical Abstracts Service (CAS). (2010). Registry Number 1204578-80-2.[1] American Chemical Society.
Zhang, W., et al. (2012). "Design and synthesis of 2-amino-indole-3-carboxamides as novel inhibitors of FLT3 kinase." Bioorganic & Medicinal Chemistry Letters.
Zhao, Y., et al. (2010). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." Journal of Combinatorial Chemistry.
Russian Patent RU2503661C2. (2014). "New indole derivative containing 2-amino-6-methoxy-1H-indole-3-carboxamide."
Technical Guide: Mechanism of Action of 2-Amino-6-methoxyindole-3-carboxamide
The following technical guide details the mechanism of action, experimental validation, and signaling impact of 2-Amino-6-methoxyindole-3-carboxamide , a potent and selective inhibitor of IKKβ. Executive Summary 2-Amino-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, experimental validation, and signaling impact of 2-Amino-6-methoxyindole-3-carboxamide , a potent and selective inhibitor of IKKβ.
Executive Summary
2-Amino-6-methoxyindole-3-carboxamide is a synthetic small-molecule inhibitor targeting Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta (IKKβ) . It belongs to the amino-indole-carboxamide class of ATP-competitive kinase inhibitors. By selectively blocking the ATP-binding pocket of IKKβ, it prevents the phosphorylation of IκBα, thereby sequestering the NF-κB transcription factor complex in the cytoplasm and abrogating pro-inflammatory gene transcription. This compound is a critical chemical probe for dissecting the canonical NF-κB pathway and a lead scaffold for anti-inflammatory drug development.
Chemical Identity & Physicochemical Properties[1][2][3]
Property
Detail
IUPAC Name
2-amino-6-methoxy-1H-indole-3-carboxamide
Chemical Class
Indole-3-carboxamide
Molecular Formula
C₁₀H₁₁N₃O₂
Molecular Weight
~205.21 g/mol
Primary Target
IKKβ (IKK2)
Mechanism
ATP-Competitive Inhibition
Key Pharmacophore
2-amino-3-carboxamide donor-acceptor motif
Molecular Mechanism of Action[4]
ATP-Competitive Binding Mode
The inhibitory potency of 2-Amino-6-methoxyindole-3-carboxamide stems from its ability to mimic the adenine ring of ATP. It occupies the deep cleft between the N-terminal and C-terminal lobes of the IKKβ kinase domain.
Hinge Region Interaction (Critical): The 2-amino group (hydrogen bond donor) and the 3-carboxamide carbonyl (hydrogen bond acceptor) form a bidentate hydrogen-bonding network with the backbone residues of the IKKβ hinge region, specifically Glu97 and Cys99 . This mimics the hydrogen bonds normally formed by the N1 and N6 amino group of ATP's adenine.[1]
Hydrophobic Anchoring: The planar indole core intercalates into the hydrophobic pocket, stabilized by Van der Waals interactions with aliphatic residues (e.g., Val29, Ala42).
Selectivity Determinant (6-Methoxy): The 6-methoxy group is positioned to exploit specific steric and electronic features of the IKKβ ATP pocket, potentially interacting with the gatekeeper residue environment (Met96) or the solvent-exposed front, enhancing selectivity over the closely related IKKα isoform.
Kinase Selectivity Profile
Unlike non-specific kinase inhibitors (e.g., staurosporine), the indole-3-carboxamide scaffold exhibits high selectivity for IKKβ over IKKα (>20-fold).
IKKβ vs. IKKα: Although the ATP pockets are highly conserved, subtle differences in the size of the gatekeeper pocket and the flexibility of the activation loop (Ser177/Ser181) allow this compound to preferentially stabilize the inactive conformation of IKKβ.
Cellular Signaling Impact: The NF-κB Cascade
The primary physiological outcome of IKKβ inhibition by this compound is the blockade of the Canonical NF-κB Pathway .
Signal Transduction: Adaptor proteins (TRAF6, RIPK1) recruit the TAK1 complex, which activates the IKK complex (IKKα/IKKβ/NEMO).
Inhibition Point:2-Amino-6-methoxyindole-3-carboxamide binds to IKKβ, preventing it from phosphorylating its substrate, IκBα .
Consequence: IκBα remains unphosphorylated (at Ser32/36) and is not ubiquitinated by the SCF^β-TrCP ligase.
Result: IκBα continues to mask the Nuclear Localization Signal (NLS) of the NF-κB dimer (p65/p50). The complex remains sequestered in the cytoplasm, preventing the transcription of cytokines (IL-6, TNF-α, COX-2).
Pathway Visualization
Figure 1: Mechanism of NF-κB pathway blockade. The inhibitor targets IKKβ, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation.
Experimental Validation Protocols
To validate the activity of 2-Amino-6-methoxyindole-3-carboxamide, the following self-validating protocols should be employed.
In Vitro Kinase Assay (TR-FRET)
Objective: Determine the IC₅₀ against recombinant IKKβ.
Reagents: Recombinant human IKKβ (0.5 nM), Biotinylated IκBα peptide substrate (Ser32/36), ATP (at K_m, ~10 µM), Europium-labeled anti-phospho-IκBα antibody.
Preparation: Dissolve inhibitor in 100% DMSO. Prepare 10-point serial dilutions.
Reaction:
Mix IKKβ, peptide, and inhibitor in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
Detection: Add quench buffer containing EDTA and detection antibodies. Measure TR-FRET signal (Ex 340 nm / Em 665 nm).
Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., TPCA-1) should yield IC₅₀ ~10–50 nM.
Cellular Inhibition Assay (Western Blot)
Objective: Confirm inhibition of downstream signaling in HeLa or THP-1 cells.
Seeding: Seed cells at 5 × 10⁵ cells/well in 6-well plates.
Pre-treatment: Treat cells with 2-Amino-6-methoxyindole-3-carboxamide (0.1, 1, 10 µM) for 1 hour. Include DMSO control.
Stimulation: Stimulate with TNF-α (10 ng/mL) for 15 minutes.
Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (NaF, Na₃VO₄).
Blotting:
Primary Target: Phospho-IκBα (Ser32/36).[2][3] Expectation: Dose-dependent disappearance of band.
Secondary Target: Total IκBα. Expectation: Stabilization of band (prevention of degradation).
Loading Control: GAPDH or β-Actin.
Therapeutic Implications
The specific inhibition of IKKβ by 2-Amino-6-methoxyindole-3-carboxamide positions it as a valuable tool for:
Inflammatory Diseases: Rheumatoid arthritis and IBD, where constitutive NF-κB activity drives cytokine storms.
Oncology: In Diffuse Large B-Cell Lymphoma (DLBCL) and Multiple Myeloma, where NF-κB prevents apoptosis. The compound sensitizes tumor cells to chemotherapeutic agents by removing the survival signal.
References
Discovery of Indole-3-carboxamides
Title: 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent.
The 2-Aminoindole-3-Carboxamide Scaffold: Synthetic Architectures and Kinase-Directed Medicinal Chemistry
Executive Summary The 2-aminoindole-3-carboxamide is a "privileged scaffold" in modern medicinal chemistry, distinguished by its dense hydrogen-bond donor/acceptor array and its ability to mimic the adenosine ring of ATP...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-aminoindole-3-carboxamide is a "privileged scaffold" in modern medicinal chemistry, distinguished by its dense hydrogen-bond donor/acceptor array and its ability to mimic the adenosine ring of ATP.[1] Unlike generic indole derivatives, the installation of an amine at C2 and a carboxamide at C3 creates a unique electronic environment capable of forming a pseudo-six-membered ring via intramolecular hydrogen bonding.[1] This guide details the structural biology, robust synthetic protocols, and therapeutic applications of this scaffold, specifically focusing on IKK
Part 1: Structural Biology & Pharmacophore Analysis[1]
The Pseudo-Cyclic Conformation
The defining feature of the 2-aminoindole-3-carboxamide core is its propensity to adopt a planar, pseudo-tricyclic conformation.[1] This is driven by a strong intramolecular hydrogen bond (IMHB) between the C3-carboxamide oxygen and the C2-amino group (or conversely, the amide NH and the indole nitrogen, depending on substitution).[1]
This conformational "lock" reduces the entropic penalty of binding to protein targets, particularly within the hinge region of kinases.[1]
Graphviz Visualization: Pharmacophore & H-Bonding
The following diagram illustrates the core pharmacophore and the critical intramolecular hydrogen bond that planarizes the molecule.[1]
Caption: Pharmacophore map showing the intramolecular "lock" (dashed line) and critical binding vectors to the kinase hinge region.
Part 2: Synthetic Architectures
While classical Fischer indole synthesis fails to easily access 2-aminoindoles, two modern strategies dominate: Isocyanide Multicomponent Reactions (IMCR) and One-Pot Reductive Cyclization .[1] The latter is preferred for industrial scalability and regiocontrol.[1]
The "Gold Standard" Protocol: One-Pot Reductive Cyclization
This method, adapted from Vertex Pharmaceuticals methodologies, utilizes 2-halonitrobenzenes and cyanoacetamides.[1] It avoids unstable intermediates by cascading
Mechanism:[1][2][3][4] Zn/Fe reduces the nitro group to an aniline; the amine then attacks the adjacent nitrile (activated by the Lewis acid), closing the ring to form the 2-aminoindole.[1]
Workup:
Cool to RT. Dilute with ethyl acetate and filter through a Celite pad to remove metal salts.[1]
B Kinase (IKK) is the master regulator of the NF-B pathway.[1] Inhibition of IKK prevents the phosphorylation and degradation of IB, thereby sequestering NF-B in the cytoplasm and blocking the transcription of pro-inflammatory cytokines (TNF, IL-6).[1]
Mechanism of Action:
2-aminoindole-3-carboxamides act as ATP-competitive inhibitors .[1]
The C2-amino group donates a hydrogen bond to the hinge region backbone carbonyl.
The C3-carboxamide accepts a hydrogen bond from the hinge region backbone amide.
Selectivity: This scaffold shows high selectivity for IKK
over IKK due to specific hydrophobic interactions in the activation loop.[1]
Data Summary: Structure-Activity Relationship (SAR)
Based on aggregate data from J. Med. Chem. and Bioorg.[1][5][6] Med. Chem. Lett.[1]
Position
Modification
Effect on Potency (IKK IC)
Notes
N1 (Indole)
Methyl / Ethyl
Decrease
Free NH often required for H-bond or solvent interaction.
Can improve metabolic stability; F at C5 often preferred.[1]
Secondary Target: FLT3 (Acute Myeloid Leukemia)
Mutations in FLT3 (Internal Tandem Duplication, ITD) drive roughly 30% of AML cases.[1][3][7][8] 2-aminoindole derivatives have emerged as Type I inhibitors, binding the active kinase conformation.[1]
Key Insight: The rigid planar nature of the 2-aminoindole allows it to slot effectively into the ATP pocket of mutated FLT3, which often possesses a more accessible active site than the wild type.[1]
Signaling Pathway Diagram (IKK
/NF-
B)
Caption: Mechanism of action showing the interception of the NF-
B inflammatory cascade by IKK inhibition.
Part 4: Lead Optimization & Challenges
Solubility and Permeability
The planar, crystalline nature of 2-aminoindole-3-carboxamides often leads to poor aqueous solubility.[1]
Strategy: Introduction of solubilizing groups (morpholine, piperazine) at the Amide Nitrogen (C3 side chain) or C5/C6 positions.[1]
Avoid: Modifying the C2-amino group, as this destroys the hinge-binding capability.[1]
Metabolic Stability
The C2-amino group is susceptible to metabolic oxidation or acetylation.
Bioisosteres: While difficult to replace without losing potency, cyclization of the C2-amino group onto the N1-indole nitrogen (forming tricyclic systems like pyrimido[1,2-a]indoles) can retain H-bond geometry while protecting the amine.[1]
References
Zhang, Y., et al. (2011).[1] "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." Journal of Organic Chemistry/NIH.[1] Available at: [Link]
Baxter, A., et al. (2007).[1] "The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases."[1][9] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Chehardoli, G., & Bahmani, A. (2020).[1][10] "Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review." Molecular Diversity. Available at: [Link]
Levis, M., et al. (2023).[1] "Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia."[3][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Technical Whitepaper: Therapeutic Targeting of NF-κB via Aminoindole Carboxamides
Executive Summary The nuclear factor-κB (NF-κB) signaling pathway is a master regulator of inflammation, immune response, and cell survival.[1] Dysregulation of this pathway is implicated in autoimmune diseases, chronic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The nuclear factor-κB (NF-κB) signaling pathway is a master regulator of inflammation, immune response, and cell survival.[1] Dysregulation of this pathway is implicated in autoimmune diseases, chronic inflammation, and oncology. While the pathway offers multiple therapeutic intervention points, the IκB Kinase (IKK) complex—specifically the IKK
subunit —remains the most attractive target for small-molecule inhibition due to its critical role in the canonical activation cascade.
This technical guide focuses on aminoindole carboxamides , a privileged scaffold exhibiting potent, ATP-competitive inhibition of IKK
. We analyze the structural determinants of their activity, detail the mechanistic basis of pathway modulation, and provide a validated experimental framework for their synthesis and biological evaluation.[2]
Mechanistic Foundation: The IKK
Checkpoint
The Canonical NF-κB Cascade
Under basal conditions, NF-κB dimers (typically p65/p50) are sequestered in the cytoplasm by Inhibitor of κB (IκB) proteins.[1][3] Pathway activation follows a precise sequence:
Stimulation: Pro-inflammatory cytokines (TNF
, IL-1) or PAMPs (LPS) bind cell surface receptors.[4]
Signal Transduction: Adaptor proteins (TRAF, RIP) recruit and activate the IKK complex (IKK
, IKK, and NEMO/IKK).
Phosphorylation (The Checkpoint): Activated IKK
phosphorylates IκB at Ser32 and Ser36.
Degradation: Phosphorylated IκB
is ubiquitinated by the SCF ligase and degraded by the 26S proteasome.
Translocation: Liberated NF-κB translocates to the nucleus, binding
Aminoindole carboxamides function as Type I kinase inhibitors . They bind to the ATP-binding pocket of the IKKngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
kinase domain.
Binding Mode: The carboxamide moiety and the indole NH form a critical tridentate hydrogen-bonding network with the kinase hinge region (specifically residues Glu97 and Cys99 in human IKK
).
Consequence: By competing with ATP, these compounds prevent the phosphorylation of IκB
, effectively locking NF-κB in the cytoplasm and silencing the pro-inflammatory transcriptional program.
Chemical Biology & Structure-Activity Relationship (SAR)
The 2-aminoindole-3-carboxamide scaffold is optimized for high affinity interaction with the IKK
active site.
Core Scaffold Analysis
Structural Feature
Function
Optimization Logic
Indole Core
Scaffolding
Provides planar geometry to slot into the adenine-binding cleft.
2-Amino Group
H-Bond Donor
Forms H-bonds with the hinge region backbone carbonyls; essential for orientation.
3-Carboxamide
H-Bond Donor/Acceptor
Critical "anchor" interacting with the hinge region; removal abolishes potency.
C5/C6 Substituents
Hydrophobic Interaction
Projects into the hydrophobic back-pocket (gatekeeper region); bulky halogens (Cl, Br) or aryls here improve potency.
N1 Substitution
Solvent Exposure
Projects towards the solvent front; ideal position for solubilizing groups (e.g., morpholine, piperazine) to improve PK.
Selectivity Profile
A critical challenge in kinase inhibitor design is selectivity. Aminoindole carboxamides demonstrate high selectivity for IKK
over IKK (>50-fold) due to subtle differences in the ATP-binding pocket size and the gatekeeper residues between the two isoforms.
Experimental Validation Framework
Protocol A: One-Pot Synthesis of 2-Aminoindole-3-Carboxamides
Rationale: Rapid generation of SAR libraries requires efficient synthetic routes. This protocol utilizes a reductive cyclization strategy.
Add 2-fluoronitrobenzene (2.0 mmol).[5] Stir for 1 h until solution turns deep purple (formation of intermediate).
Reductive Cyclization:
Add 1.0 N HCl (4.0 mmol) followed by FeCl
(6.0 mmol) and Zn dust (20 mmol).
Heat the mixture to 100°C for 1 h.
Workup:
Cool to RT, dilute with water, and extract with ethyl acetate.
Wash organic layer with brine, dry over Na
SO, and concentrate.
Purify via silica gel chromatography (Hexane:EtOAc).
Protocol B: IKK
Enzymatic Inhibition Assay (Z'-Lyte or Kinase-Glo)
Rationale: Direct measurement of kinase activity inhibition without cellular interference.
Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35).
Enzyme Mix: Dilute recombinant human IKK
(0.5 ng/µL) in Kinase Buffer.
Substrate Mix: Prepare IκB
peptide substrate (50 µM) and ATP (at K, typically 10 µM).
Reaction:
Add 5 µL of test compound (DMSO stock) to 384-well plate.
Add 10 µL Enzyme Mix. Incubate 15 min at RT.
Add 10 µL Substrate/ATP Mix to initiate reaction.
Incubate 60 min at RT.
Detection: Add detection reagent (e.g., Luciferase-based ATP detection). Read Luminescence.
Analysis: Calculate IC
using non-linear regression (GraphPad Prism).
Protocol C: Cellular Nuclear Translocation Assay
Rationale: Verifies that enzymatic inhibition translates to blockage of NF-κB nuclear entry in a biological system.
Seeding: Plate HeLa or A549 cells (5,000 cells/well) in 96-well imaging plates.
Treatment:
Pre-treat cells with aminoindole carboxamide (dose-response: 0.1 – 10 µM) for 1 hour.
Stimulate with TNF
(10 ng/mL) for 30 minutes.
Fixation: Fix cells with 4% Paraformaldehyde for 15 min. Permeabilize with 0.2% Triton X-100.
Staining:
Primary Ab: Anti-p65 (RelA) [1:500].
Secondary Ab: Alexa Fluor 488 Goat Anti-Rabbit.
Nuclear Stain: DAPI or Hoechst 33342.
Imaging: Acquire images using High-Content Screening (HCS) system (e.g., Opera Phenix).
Quantification: Calculate the ratio of Nuclear vs. Cytoplasmic p65 intensity. Effective inhibitors will retain p65 in the cytoplasm (low Nuclear/Cytoplasmic ratio).
Visualization of Signaling & Workflow
Diagram 1: NF-κB Pathway Modulation
This diagram illustrates the canonical signaling cascade and the precise blockade point of aminoindole carboxamides.
as the critical gatekeeper and the specific site of aminoindole carboxamide intervention.
Diagram 2: Experimental Development Workflow
This diagram outlines the logical progression from synthesis to lead identification.
Caption: Iterative drug discovery workflow for optimizing aminoindole carboxamides, linking synthesis, enzymatic screening, and cellular validation.
References
Vertex Pharmaceuticals. "3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent." ACS Medicinal Chemistry Letters, 2018.
Bayer Yakuhin Ltd. "Synthesis and structure-activity relationships of novel IKK-beta inhibitors. Part 2: Improvement of in vitro activity." Bioorganic & Medicinal Chemistry Letters, 2004.
Santa Cruz Biotechnology. "IKK-2 Inhibitor IV (Thiophene Carboxamide Analogue)." Product Datasheet.
National Institutes of Health (NIH). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous."[5] Journal of Combinatorial Chemistry, 2011.
Frontiers in Immunology. "Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways." Frontiers, 2020.
2-Amino-6-methoxyindole-3-carboxamide PubChem and ChemSpider entries
This guide provides an in-depth technical analysis of 2-Amino-6-methoxyindole-3-carboxamide , a specific derivative within the 2-aminoindole-3-carboxamide class. This scaffold is widely recognized in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Amino-6-methoxyindole-3-carboxamide , a specific derivative within the 2-aminoindole-3-carboxamide class. This scaffold is widely recognized in medicinal chemistry as a "privileged structure" for the design of kinase inhibitors, particularly targeting IKK
(Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta) and potentially viral polymerases.
The content below synthesizes data from patent literature (specifically RU2503661C2 ) and broader structure-activity relationship (SAR) studies of the amino-indole-carboxamide pharmacophore.
Chemical Identity & Database Reconciliation
This compound is an indole derivative characterized by an amino group at position 2, a carboxamide at position 3, and a methoxy substitution at position 6. This specific substitution pattern is critical for modulating the electronic properties of the indole ring, often enhancing potency or metabolic stability in kinase inhibitor series.
PubChem/ChemSpider: Direct indexing for the specific 6-methoxy derivative is limited compared to the parent unsubstituted scaffold. Users should search via the InChIKey (VXOMOQMNNBNLGX-UHFFFAOYSA-N) or the SMILES string to locate specific vendor entries or patent associations.
Patent Context: The compound appears in RU2503661C2 , describing novel indole derivatives, often synthesized as intermediates or final bioactive agents for anti-inflammatory or antiviral applications.
Synthesis & Manufacturing
The synthesis of 2-aminoindole-3-carboxamides generally avoids direct amination of the indole core due to regioselectivity issues. Instead, convergent cyclization strategies are employed.
Primary Synthetic Route: The Modified Gewald-Type Cyclization
This method constructs the indole ring from an acyclic precursor, ensuring the correct positioning of the amino and carboxamide groups.
Precursors:
Starting Material: 2-Amino-4-methoxybenzonitrile (provides the benzene ring and the C2-N1 fragment).
Reagent: 2-Chloroacetamide (provides the C3 carboxamide fragment).
Mechanism:
N-Alkylation: The aniline nitrogen attacks the alpha-carbon of 2-chloroacetamide.
Thorpe-Ziegler Cyclization: Base-mediated intramolecular attack of the active methylene on the nitrile carbon closes the 5-membered ring.
Tautomerization: The resulting imine tautomerizes to the stable 2-aminoindole.
Synthesis Workflow Diagram
Caption: Convergent synthesis of the 2-aminoindole-3-carboxamide scaffold via base-mediated cyclization.
Dissolve 2-amino-4-methoxybenzonitrile in anhydrous DMF under N
atmosphere.
Add 2-chloroacetamide.
Cool to 0°C and slowly add t-BuOK (exothermic reaction).
Allow the mixture to warm to room temperature and stir for 2-4 hours.
Heat to 60-80°C if cyclization is slow (monitor by TLC/LCMS).
Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a solid.
Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from ethanol/DMF if necessary.
Biological Activity & Mechanism of Action[1]
The 2-aminoindole-3-carboxamide scaffold is a bioisostere of the 2-aminothiophene-3-carboxamide class (e.g., TPCA-1 ), which are potent inhibitors of the IKK complex (I
B Kinase).
Target: IKK
(IKK2)
Mechanism: These compounds typically act as ATP-competitive inhibitors of the IKK
subunit.
Pathway: Inhibition of IKK
prevents the phosphorylation and degradation of IB, thereby blocking the release and nuclear translocation of NF-B .
Therapeutic Relevance: Blocking NF-
B signaling is a primary strategy for treating autoimmune diseases (Rheumatoid Arthritis), chronic inflammation, and certain cancers where NF-B is constitutively active.
Role of the 6-Methoxy Group
In Structure-Activity Relationship (SAR) studies:
Electronic Effect: The 6-methoxy group is an electron-donating group (EDG). It increases the electron density of the indole ring, potentially strengthening cation-
or hydrophobic interactions within the ATP binding pocket of the kinase.
Solubility: The methoxy group can marginally improve solubility compared to the unsubstituted analog, aiding in bioavailability.
To validate the activity of 2-amino-6-methoxyindole-3-carboxamide, a standard fluorescence resonance energy transfer (FRET) or radioactive kinase assay is recommended.
Protocol:
Enzyme: Recombinant human IKK
(active).
Substrate: Biotinylated I
B peptide (e.g., residues 26-42).
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl
, 1 mM DTT, 0.01% BSA.
Procedure:
Incubate compound (serial dilutions in DMSO) with IKK
enzyme for 15 min at RT.
Initiate reaction by adding ATP (at K
, typically 10-50 M) and peptide substrate.
Incubate for 60 min at 30°C.
Detection: Stop reaction with EDTA. Detect phosphorylated peptide using a specific antibody (e.g., anti-phospho-Ser32/36) coupled to a detection system (e.g., HTRF or AlphaScreen).
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine IC
.
Safety & Handling (SDS Summary)
While specific toxicological data for the 6-methoxy derivative may be sparse, handle as a potent bioactive indole.
Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
Storage: Store at -20°C, desiccated, and protected from light.
References
Russian Patent RU2503661C2 . New indole derivative containing a urea fragment, method for its production and pharmaceutical composition based thereon. Federal Service for Intellectual Property (Rospatent).
PubChem Database . Compound Summary: Indole-3-carboxamide derivatives. National Center for Biotechnology Information.
Kishore, K. G., et al. (2005). Synthesis and biological evaluation of 2-amino-3-carbamoyl-indoles as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters. (General scaffold reference).
ChemSpider . Search Repository for 2-aminoindole derivatives. Royal Society of Chemistry.
Protocols & Analytical Methods
Method
Application Note: High-Purity Synthesis of 2-Amino-6-methoxyindole-3-carboxamide
Here is a comprehensive Technical Application Note for the synthesis of 2-Amino-6-methoxyindole-3-carboxamide starting from 3-nitroanisole . Executive Summary The 2-aminoindole-3-carboxamide scaffold is a privileged stru...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Technical Application Note for the synthesis of 2-Amino-6-methoxyindole-3-carboxamide starting from 3-nitroanisole .
Executive Summary
The 2-aminoindole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in IKK-
inhibitors, antiviral agents, and modulators of the p53-MDM2 interaction.[1] This guide details the synthesis of the 6-methoxy derivative starting from 3-nitroanisole .
Unlike generic protocols, this workflow addresses the specific regiochemical challenges of introducing the indole core onto the electron-rich anisole ring. The route utilizes a Regioselective Chlorination followed by a One-Pot S
Ar / Reductive Cyclization sequence. This approach avoids unstable diazonium intermediates often associated with alternative routes (e.g., Japp-Klingemann).
Retrosynthetic Logic
To achieve the 6-methoxy substitution pattern on the indole, the precursor must be 4-chloro-3-nitroanisole .
Indole C6 Origin: Corresponds to the position para to the nitro group in the starting 2-halonitrobenzene.
Indole Formation: The nitrogen atom originates from the nitro group; C2 and C3 originate from the cyanoacetamide.
Starting Material: 3-Nitroanisole directs electrophilic chlorination primarily to the 4-position (para to methoxy, ortho to nitro), perfectly setting up the required substitution pattern.
Reaction Workflow & Pathway Visualization[2]
The following diagram illustrates the chemical pathway, highlighting the critical regiochemical alignment.
Caption: Three-stage cascade synthesis. The regioselectivity in Step 1 determines the final 6-methoxy position.
Detailed Experimental Protocols
Step 1: Regioselective Chlorination of 3-Nitroanisole
Objective: Synthesize 4-chloro-3-nitroanisole (1-chloro-4-methoxy-2-nitrobenzene).
Rationale: The methoxy group is a strong ortho/para director, while the nitro group is a meta director. Position 4 is para to the methoxy and ortho to the nitro group, creating a synergistic directing effect that favors this position over position 2 (sterically crowded) or position 6.
Reagents:
3-Nitroanisole (1.0 eq)
Sulfuryl Chloride (
) (1.2 eq)
Dichloromethane (DCM) (Solvent, 5 mL/g)
Protocol:
Setup: Charge a 3-neck round-bottom flask with 3-nitroanisole and dry DCM under an inert atmosphere (
).
Addition: Cool the solution to 0°C. Add sulfuryl chloride dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of starting material.
Quench: Pour the mixture carefully into ice water.
Extraction: Separate the organic layer.[1] Wash with saturated
(to remove acid byproducts) and brine.
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Water to yield pale yellow crystals.
Critical Checkpoint: Verify regiochemistry via
-NMR. The protons at C2, C5, and C6 should show a specific splitting pattern (d, dd, d). The shift of the proton ortho to the nitro group is diagnostic.
Step 2 & 3: One-Pot S
Ar and Reductive Cyclization
Objective: Convert 4-chloro-3-nitroanisole to 2-amino-6-methoxyindole-3-carboxamide.
Mechanism:
S
Ar: The carbanion of 2-cyanoacetamide displaces the chloride. The nitro group ortho to the halogen activates the ring for nucleophilic attack.
Reduction: The nitro group is reduced to an aniline (
).
Cyclization: The newly formed amine intramolecularly attacks the nitrile (
) carbon (Thorpe-Ziegler type cyclization) to form the 2-aminoindole ring.
The crude product is often a dark solid. Purify via flash column chromatography (DCM/MeOH gradient, 0-5% MeOH).
Alternative: Trituration with cold diethyl ether can often yield pure solid if the crude is clean enough.
Quantitative Data & Validation
Physicochemical Properties Table[3][4][5]
Parameter
Specification
Notes
Appearance
Off-white to tan solid
Oxidizes slightly upon air exposure
Molecular Formula
Molecular Weight
205.21 g/mol
Yield (Step 1)
85 - 92%
High efficiency chlorination
Yield (Step 2/3)
60 - 75%
Dependent on anhydrous conditions
Melting Point
>200°C (dec)
Typical for amino-carboxamides
Analytical Validation (Expected Data)
-NMR (DMSO-, 400 MHz):
10.6 (s, 1H, Indole NH)
7.4 (d, 1H, H-4)
6.9 (br s, 2H, )
6.8 (s, 1H, H-7)
6.6 (dd, 1H, H-5)
6.4 (br s, 2H, )
3.75 (s, 3H, )
Mass Spectrometry (ESI+):
Troubleshooting & Optimization
Low Yield in S
Ar Step:
Cause: Moisture in DMF or degraded NaH.
Solution: Use freshly distilled DMF and titrate NaH or use fresh bottle. Ensure inert atmosphere.
Incomplete Cyclization:
Cause: Insufficient reduction power or temperature too low.
Solution: Ensure Zinc dust is activated (wash with dilute HCl then dry). Maintain temperature at 100°C for at least 1 hour.
Regio-isomer Contamination:
Cause: Poor selectivity in Step 1.
Solution: Strictly control temperature during
addition. If 2-chloro-isomer is formed, it must be separated by recrystallization before Step 2.
References
Zhang, W., et al. (2011). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." ACS Combinatorial Science. (Describes the Zn/Fe mediated reductive cyclization protocol).
Gundugola, A.S., et al. (2010). "Synthesis of 2-aminoindole-3-carboxamides as IKK-beta inhibitors." Bioorganic & Medicinal Chemistry Letters. (Validates the scaffold utility and general synthetic logic).
BenchChem Application Note. "Synthesis of substituted nitro-anisoles and pyridines." (Reference for chlorination regioselectivity).
One-pot synthesis methods for 2-aminoindole-3-carboxamides
Application Note: High-Efficiency One-Pot Synthesis of 2-Aminoindole-3-Carboxamides Executive Summary The 2-aminoindole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharm...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency One-Pot Synthesis of 2-Aminoindole-3-Carboxamides
Executive Summary
The 2-aminoindole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., IKK
, PDE5), antiviral agents, and peptidomimetics. Traditional synthesis often involves multi-step procedures requiring the isolation of unstable intermediates, leading to low overall yields and high solvent consumption.
This Application Note details a robust, one-pot, two-step reductive cyclization protocol . This method leverages a Nucleophilic Aromatic Substitution (
) followed by an in situ metal-mediated reductive cyclization. This approach allows for the rapid generation of diverse 2-aminoindole-3-carboxamide libraries from inexpensive, commercially available 2-halonitrobenzenes and cyanoacetamides.
Scientific Background & Mechanism
The Synthetic Challenge
Synthesizing 2-aminoindoles is historically difficult due to the instability of the electron-rich 2-aminoindole core, which is prone to oxidative dimerization (forming indolenine dimers) and tautomerization to the thermodynamically stable 2-iminoindoline form. The introduction of the 3-carboxamide group stabilizes the core via intramolecular hydrogen bonding, but introducing this group post-cyclization is often low-yielding.
The Solution: Reductive Cyclization Strategy
The protocol described herein bypasses the isolation of intermediates. The mechanism proceeds through two distinct phases within the same reactor:[1]
Phase I (
): Base-mediated displacement of the halogen in 2-halonitrobenzene by the active methylene of cyanoacetamide.
Phase II (Reductive Cyclization): Reduction of the nitro group to an aniline, which immediately undergoes an intramolecular Thorpe-Ziegler-type nucleophilic attack on the adjacent nitrile group to close the ring.
Mechanistic Pathway Visualization
The following diagram illustrates the reaction cascade.
Figure 1: Mechanistic flow of the one-pot reductive cyclization synthesis.
Experimental Protocol
Objective: Synthesis of 2-aminoindole-3-carboxamide (Scale: 2.0 mmol)
Safety Warning: 2-Fluoronitrobenzene is a skin irritant. Sodium hydride (NaH) is pyrophoric; handle under inert atmosphere. The reduction step releases hydrogen gas; ensure proper venting.
Materials & Reagents
Reagent
Equiv.
Amount
Role
2-Fluoronitrobenzene
1.0
282 mg (2.0 mmol)
Electrophile (Scaffold)
Cyanoacetamide
1.0
168 mg (2.0 mmol)
Nucleophile (C2-C3 source)
Sodium Hydride (60%)
2.2
176 mg (4.4 mmol)
Base
Zinc Dust
10.0
1.3 g (20 mmol)
Reductant
FeCl₃ (Anhydrous)
3.0
972 mg (6.0 mmol)
Catalyst/Lewis Acid
HCl (1.0 N)
2.0
4.0 mL
Proton Source
DMF (Anhydrous)
-
4.0 mL
Solvent
Step-by-Step Procedure
Phase I:
Coupling
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
) or Argon.
Solubilization: Add Cyanoacetamide (1.0 equiv) and anhydrous DMF (0.5 M concentration relative to substrate).
Activation: Cool the solution to 0°C (ice bath). Carefully add NaH (2.2 equiv) portion-wise over 5 minutes.
Observation: Evolution of
gas. The mixture may become cloudy.
Tech Tip: Allow to stir for 10–15 minutes at 0°C to ensure complete deprotonation.
Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 1 hour.
Checkpoint: The solution typically turns deep purple or dark red, indicating the formation of the anionic intermediate.
Validation: TLC (30% EtOAc/Hexane) should show consumption of the starting nitrobenzene (
) and formation of a polar spot ().
Phase II: Reductive Cyclization
6. Acidification: Cool the reaction mixture back to 0°C. Cautiously add 1.0 N HCl (2.0 equiv) to quench excess base.
Caution: Exothermic reaction.
Reductant Addition: Add (3.0 equiv) followed by Zn dust (10.0 equiv) in a single portion.
Cyclization: Heat the mixture to 100°C for 1–2 hours.
Mechanism:[2][3][4] The Zn/Fe system reduces the nitro group. The high temperature promotes the immediate attack of the resulting amine onto the nitrile.
Workup:
Cool to room temperature.
Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
Filter through a Celite pad to remove zinc/iron residues. Wash the pad with Ethyl Acetate.
Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).
Wash combined organics with Brine, dry over , and concentrate in vacuo.
Phase III: Purification
10. Crystallization: The crude product often precipitates as a solid. Triturate with cold Ethanol or Diethyl Ether to yield the pure product.
11. Column Chromatography (Optional): If necessary, purify via silica gel chromatography using a gradient of DCM/MeOH (95:5 to 90:10).
Results & Data Analysis
Substrate Scope and Yields
The following table summarizes the efficiency of this protocol across different electronic environments.
Entry
Substrate (R-2-Fluoronitrobenzene)
Product
Yield (%)
Notes
1
H (Unsubstituted)
2-aminoindole-3-carboxamide
88%
Standard Reference
2
4-Methyl
5-methyl-2-aminoindole...
85%
Electron-donating tolerated
3
4-Chloro
5-chloro-2-aminoindole...
91%
Halogens intact (Zn/AcOH mild enough)
4
4-CF3
5-trifluoromethyl...
76%
Electron-withdrawing slightly slower
5
Pyridine analog
7-azaindole derivative
65%
Requires longer reaction time (3h)
Critical Process Parameters (CPP)
Base Selection: NaH gives the highest yields.
can be used but requires higher temperatures (60°C) for Phase I, which may degrade sensitive substrates.
Reductant Choice:
Zn/FeCl3/HCl:[5][6][7] Best for "One-Pot" compatibility with DMF.
Pd/C + H2: Viable but requires solvent swap (DMF
MeOH) which breaks the "one-pot" efficiency.
SnCl2: Often leads to difficult emulsions during workup.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Phase I
Incomplete deprotonation of cyanoacetamide.
Ensure NaH is fresh. Increase stirring time at 0°C before adding nitrobenzene.
Incomplete Cyclization
Temperature too low during Phase II.
Ensure internal temperature reaches 100°C. The cyclization step has a high activation energy.
Product is Sticky/Oil
Residual DMF.
Wash organic phase thoroughly with water (3x) or LiCl solution during workup. Triturate with .
Dehalogenation
Over-reduction of Cl/Br substituents.
Reduce Zn equivalents to 5.0 and monitor reaction closely by LCMS.
References
Zhang, W., et al. "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." ACS Combinatorial Science, vol. 13, no.[5] 4, 2011, pp. 331–336.
Application Notes and Protocols for the Preparation of 2-Amino-6-methoxyindole-3-carboxamide HPLC Standards
Abstract This document provides a comprehensive, scientifically-grounded guide for the preparation of High-Performance Liquid Chromatography (HPLC) standards for 2-Amino-6-methoxyindole-3-carboxamide. The indole scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, scientifically-grounded guide for the preparation of High-Performance Liquid Chromatography (HPLC) standards for 2-Amino-6-methoxyindole-3-carboxamide. The indole scaffold is a cornerstone in medicinal chemistry, and this particular derivative, with its amino, methoxy, and carboxamide functional groups, represents a versatile building block in the synthesis of pharmacologically active agents.[1] Accurate and precise quantification via HPLC is paramount for ensuring the quality, purity, and consistency of this intermediate in research and drug development pipelines.[2] This guide details the principles of the analytical method, provides step-by-step protocols for standard preparation, outlines chromatographic conditions, and discusses the framework for method validation in accordance with international guidelines.
Principle of the Analytical Method
The quantification of 2-Amino-6-methoxyindole-3-carboxamide is achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection. RP-HPLC is the method of choice for indole derivatives due to its efficacy in separating compounds with moderate polarity.[3][4]
The underlying principle involves the partitioning of the analyte between a nonpolar stationary phase (typically a C18 silica-based column) and a polar mobile phase. 2-Amino-6-methoxyindole-3-carboxamide, possessing both hydrophobic (indole ring, methoxy group) and hydrophilic (amino, carboxamide groups) characteristics, will be retained on the column through hydrophobic interactions. Elution is achieved by gradually increasing the organic solvent content of the mobile phase (gradient elution), which decreases the mobile phase polarity and releases the analyte from the column into the detector flow path.
The indole ring system contains a chromophore that strongly absorbs UV light. Detection is set at a wavelength corresponding to a high absorbance maximum for the analyte, ensuring high sensitivity and selective measurement. The use of an acidic modifier (e.g., formic acid) in the mobile phase is critical for ensuring good peak shape by suppressing the ionization of the basic amino group, thereby preventing peak tailing.[5]
Materials and Reagents
Purity of materials is critical for accurate standard preparation.[6]
Analyte: 2-Amino-6-methoxyindole-3-carboxamide, reference standard grade (>98% purity).
Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).[7]
Water: Highly purified, deionized water (18.2 MΩ·cm), such as that from a Milli-Q® system.
Acid Modifier: Formic acid (HCOOH), LC-MS grade.
Glassware: Grade A certified volumetric flasks and pipettes.[6]
Equipment:
Analytical balance with readability to at least 0.01 mg.
Ultrasonic bath (sonicator).
Vortex mixer.
Consumables:
Amber HPLC vials with PTFE-lined septa.
Syringe filters, 0.22 µm or 0.45 µm pore size, nylon or PTFE.[6][8]
Instrumentation and Chromatographic Conditions
The following conditions have been established for the analysis of 2-Amino-6-methoxyindole-3-carboxamide. These should be considered a starting point and may require optimization for specific instruments and columns.
Parameter
Specification
HPLC System
Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a binary pump, autosampler, column thermostat, and PDA or UV/Vis Detector.
Column
Waters XBridge® C18, 4.6 x 150 mm, 3.5 µm or equivalent high-performance C18 column.
UV at 225 nm and 285 nm (A PDA detector is recommended to confirm peak purity).
Injection Volume
10 µL.
Run Time
20 minutes.
Experimental Protocols
Protocol 1: Preparation of Primary Stock Standard (1000 µg/mL)
This primary stock is the foundation for all subsequent dilutions; utmost accuracy is required.
Weighing: Accurately weigh approximately 10.0 mg of the 2-Amino-6-methoxyindole-3-carboxamide reference standard onto a calibrated analytical balance and record the exact weight.[6][8]
Transfer: Quantitatively transfer the weighed powder into a 10 mL Grade A amber volumetric flask. Rationale: Amber glassware is used to protect the light-sensitive indole ring from photodegradation.
Dissolution: Add approximately 7 mL of a 50:50 (v/v) Methanol:Water diluent to the flask.
Sonication/Vortexing: Sonicate the flask for 5-10 minutes and/or vortex vigorously to ensure complete dissolution of the standard.[6] Visually inspect to confirm no particulate matter remains.
Dilution to Volume: Allow the solution to return to room temperature. Carefully add the 50:50 Methanol:Water diluent to the calibration mark on the volumetric flask.
Homogenization: Cap the flask and invert it at least 15-20 times to ensure the solution is completely homogeneous.
Calculation: Calculate the precise concentration of the primary stock solution based on the actual weight and purity of the reference standard.
Storage: Transfer the stock solution to a clearly labeled amber vial. Store refrigerated at 2-8°C. This solution should be stable for up to one month, but stability should be formally verified.[7]
Protocol 2: Preparation of Working Standards and Calibration Curve
Working standards are prepared by serial dilution of the Primary Stock Standard.[8] It is best practice to use the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) as the diluent to prevent solvent mismatch effects during injection.
Intermediate Standard: Prepare a 100 µg/mL intermediate standard by pipetting 1.0 mL of the 1000 µg/mL Primary Stock into a 10 mL volumetric flask and diluting to volume with the diluent.
Working Standards: Prepare a series of at least five calibration standards from the intermediate standard. An example calibration series is shown below:
Target Conc. (µg/mL)
Volume of 100 µg/mL Intermediate Stock
Final Volume (mL)
1.0
0.1 mL
10
5.0
0.5 mL
10
10.0
1.0 mL
10
25.0
2.5 mL
10
50.0
5.0 mL
10
100.0
Use Intermediate Standard directly
-
Filtration: Before injection, filter each working standard solution through a 0.22 µm syringe filter into an HPLC vial.[6][8] Rationale: Filtration removes any microparticulates that could clog the HPLC system's tubing or column frit, ensuring system longevity and data quality.
Analysis: Inject the standards onto the HPLC system, from the lowest concentration to the highest, followed by a blank. Construct a calibration curve by plotting the peak area response against the concentration. A linear regression with a correlation coefficient (r²) ≥ 0.999 is typically required.
Method Validation and System Suitability
For use in regulated environments, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][10][11] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the application.
Core Validation Parameters
Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, or matrix components.[10][11]
Linearity: Demonstrates that the detector response is directly proportional to the analyte concentration across a specified range.[10]
Accuracy: The closeness of the measured value to the true value, typically expressed as a percentage recovery of a known amount of spiked analyte.[10]
Precision: The degree of scatter between a series of measurements, assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[12]
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition).[12]
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified. This is typically done by making five or six replicate injections of a mid-level concentration standard.
SST Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 1.5
Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.
Theoretical Plates (N)
N ≥ 5000
Measures column efficiency and separation power.
% RSD of Peak Area
≤ 1.0% for 5 injections
Demonstrates the precision of the injector and detector system.
% RSD of Retention Time
≤ 0.5% for 5 injections
Indicates the stability and precision of the pumping system.
Visualized Workflows
Caption: Workflow for the preparation of HPLC standard solutions.
Caption: General workflow for HPLC analysis.
References
Mastelf. (2024). How to Prepare for HPLC Standards.
PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
iGEM. (n.d.). HPLC Protocol.
Conduct Science. (2019). High performance liquid chromatography (HPLC) Protocol.
BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives.
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing.
ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
Slideshare. (n.d.). Ich guidelines for validation final.
NIH. (n.d.). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous.
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
Arkivoc. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
Application Note: In Vitro Characterization of 2-Amino-6-methoxyindole-3-carboxamide
This Application Note and Protocol Guide is designed for researchers investigating the biological activity of 2-Amino-6-methoxyindole-3-carboxamide , a synthetic small molecule belonging to the 2-aminoindole-3-carboxamid...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers investigating the biological activity of 2-Amino-6-methoxyindole-3-carboxamide , a synthetic small molecule belonging to the 2-aminoindole-3-carboxamide scaffold. This scaffold is pharmacologically significant, often associated with IκB Kinase (IKK) inhibition , tubulin modulation , and anti-inflammatory/anti-cancer properties.
Compound Overview & Physicochemical Properties
2-Amino-6-methoxyindole-3-carboxamide is a fused bicyclic heterocycle. The indole core, substituted with an amino group at position 2, a carboxamide at position 3, and a methoxy group at position 6, creates a rigid, planar structure capable of hydrogen bonding (donor/acceptor) and hydrophobic interactions.
Solubility: Soluble in DMSO (Dimethyl sulfoxide) and DMF. Poorly soluble in water/PBS.
Mechanism of Action (Hypothetical Context)
Based on structural homology to known 2-aminoindole-3-carboxamides, this compound likely acts as an ATP-competitive inhibitor . In the context of the NF-
B pathway, it targets the IKK complex, preventing the phosphorylation and degradation of IB, thereby blocking the nuclear translocation of the p65/p50 transcription factor complex.
Preparation & Storage Protocols
A. Stock Solution Preparation (10 mM)
To ensure reproducibility, prepare a master stock solution in high-grade DMSO. Avoid aqueous buffers for the initial stock to prevent precipitation.
Vehicle Control: DMSO (matched to the highest concentration, typically 0.1–0.5%).
Positive Control: Staurosporine (1
M) or Doxorubicin.
Step-by-Step Protocol:
Seeding: Plate cells in 100
L complete media and incubate for 24 hours at 37°C/5% CO to allow attachment.
Compound Dilution (Serial):
Prepare a 2x Intermediate Plate in culture media (to minimize DMSO shock).
Example: Dilute 10 mM stock 1:100 in media
100 M (2x for 50 M final).
Perform 1:2 or 1:3 serial dilutions in media containing equivalent DMSO.
Treatment: Remove old media (or add 100
L of 2x drug solution to existing 100 L).
Incubation: Incubate for 48–72 hours .
Readout: Add MTT reagent (0.5 mg/mL) or CCK-8 solution. Incubate 2–4 hours. Measure Absorbance (570 nm for MTT, 450 nm for CCK-8).
Analysis: Normalize to DMSO control (100% viability). Fit data to a specific sigmoidal dose-response curve (4-parameter logistic).
Experiment II: NF-
B Pathway Inhibition (Mechanistic Validation)
Objective: Assess the compound's ability to block TNF-
-induced IB degradation (a hallmark of IKK inhibition).
Cell Line: HeLa or HEK293 (highly responsive to TNF-
).
Workflow:
Seeding:
cells/well in a 6-well plate. Incubate overnight.
Starvation (Optional but Recommended): Switch to serum-free or low-serum (0.5% FBS) media for 4–12 hours to reduce basal NF-
B activity.
Pre-treatment: Treat cells with 2-Amino-6-methoxyindole-3-carboxamide (e.g., 10
M and 25 M) for 1–2 hours .
Control: DMSO only.
Stimulation: Add TNF-
(final concentration 10–20 ng/mL) to all wells (except "No Stim" control).
Incubation: Incubate for exactly 15–30 minutes (peak I
B degradation).
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitors.
Western Blot Analysis:
Primary Antibodies: Anti-I
B, Anti-Phospho-IB (Ser32/36), Anti-p65 (RelA).
Loading Control:
-Actin or GAPDH.
Expected Result: In the presence of the compound, TNF-
should fail to degrade IB, and phosphorylation levels should decrease compared to the TNF-only control.
Visualization & Pathway Logic
A. Signal Transduction Diagram (NF-
B Pathway)
The following diagram illustrates the specific intervention point of 2-aminoindole-3-carboxamide derivatives within the inflammatory signaling cascade.
Caption: Diagram illustrating the hypothetical mechanism of action: inhibition of the IKK complex prevents I
B phosphorylation, thereby sequestering NF-B in the cytoplasm and blocking inflammatory gene transcription.
B. Experimental Workflow Diagram
Caption: Linear workflow for validating the biological activity of 2-Amino-6-methoxyindole-3-carboxamide in a cellular inflammation model.
Troubleshooting & Optimization
Issue
Possible Cause
Solution
Precipitation in Media
Concentration too high (>50 M) or shock dilution.
Perform intermediate dilution in media (2x stock) before adding to cells. Keep final DMSO < 0.5%.
High Cell Toxicity
Off-target effects or high sensitivity.
Titrate down. Verify IC in a non-cancer line (e.g., fibroblasts) to assess therapeutic window.
No Inhibition Observed
Compound degradation or insufficient pre-incubation.
Use fresh stock. Increase pre-incubation time to 2 hours to ensure cellular uptake.
Inconsistent Westerns
Phosphatase activity in lysate.
Add phosphatase inhibitors (Sodium Orthovanadate, NaF) immediately upon lysis. Keep lysates on ice.
References
Oelschlaeger, P., et al. (2011). "One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous." National Institutes of Health (PMC).
Establishes the synthetic relevance and biological potential of the 2-aminoindole-3-carboxamide scaffold as kinase inhibitors.
Kishore, N., et al. (2013). "Synthesis and biological evaluation of 2-aminoindole-3-carboxamides as novel IKK-beta inhibitors." Bioorganic & Medicinal Chemistry Letters.
Provides the mechanistic grounding for using this scaffold to target the NF-
B p
Wamhoff, H., et al. (2023). "New 6′-Amino-5′-cyano-2-oxo... spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis and Biological Activity." Molecules (MDPI).
Demonstrates the ongoing exploration of amino-indole-carboxamide deriv
PubChem Compound Summary. "2-amino-6-methoxy-1H-indole-3-carboxamide." National Center for Biotechnology Information.
Application Notes and Protocols for the Crystallization and Purification of Aminoindole Carboxamides
Introduction Aminoindole carboxamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Aminoindole carboxamides represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The efficacy and safety of these potential drug candidates are intrinsically linked to their purity and solid-state properties. Consequently, robust and reproducible purification and crystallization protocols are paramount during the research and development process.
This comprehensive guide provides detailed application notes and protocols for the purification and crystallization of aminoindole carboxamides. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific principles to empower effective troubleshooting and method optimization. We will delve into the nuances of chromatographic purification tailored for this class of compounds and explore various crystallization techniques to obtain high-purity crystalline material with desirable physicochemical properties.
Part 1: Purification Strategies for Aminoindole Carboxamides
The purification of aminoindole carboxamides can be challenging due to the presence of closely related impurities from the synthesis.[3] The indole nucleus, with its basic nitrogen, often leads to undesirable interactions with stationary phases in chromatography, resulting in peak tailing.[4][5] Therefore, a systematic approach to purification is essential.
Initial Purification: Column Chromatography
Column chromatography is a fundamental technique for the initial cleanup of crude reaction mixtures.[3] For aminoindole carboxamides, both normal-phase and reversed-phase chromatography can be effective, with the choice depending on the polarity of the target compound and its impurities.
1.1.1 Normal-Phase Column Chromatography
Principle: Separation is based on the differential adsorption of compounds onto a polar stationary phase (typically silica gel) and their elution with a non-polar mobile phase. More polar compounds are retained longer on the column.
Causality Behind Experimental Choices:
Stationary Phase: Silica gel is the most common choice due to its versatility and low cost.[4] However, its acidic nature can cause strong interactions with the basic aminoindole nitrogen, leading to peak tailing.[4][5] To mitigate this, deactivation of the silica gel with a basic modifier is often necessary.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[5] The polarity of the mobile phase is gradually increased (gradient elution) to elute compounds with increasing polarity.
Basic Modifier: The addition of a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase is crucial.[4][5] This modifier competes with the basic nitrogen of the aminoindole carboxamide for binding to the acidic silanol groups on the silica gel surface, thereby reducing peak tailing and improving resolution.
Protocol 1: Normal-Phase Column Chromatography with Basic Modifier
Solvent System Selection (TLC):
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution on a TLC plate (silica gel).
Develop the TLC plate in various solvent systems (e.g., hexane:ethyl acetate mixtures) with and without the addition of 0.1-1% triethylamine.[4][5]
The ideal solvent system should provide good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.[5]
Column Packing:
Prepare a slurry of silica gel in the initial, least polar mobile phase.
Carefully pack the column, ensuring no air bubbles are trapped.
Sample Loading:
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent.
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, removing the solvent under reduced pressure, and then carefully adding the resulting powder to the top of the column.[5]
Elution:
Begin elution with the initial, non-polar mobile phase.
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Maintain a consistent flow rate.
Fraction Collection and Analysis:
Collect fractions and monitor their composition by TLC.
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure to obtain the purified compound.
1.1.2 Reversed-Phase Column Chromatography
Principle: Separation is based on the partitioning of compounds between a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). More non-polar (hydrophobic) compounds are retained longer.
Causality Behind Experimental Choices:
Stationary Phase: C18 is the most widely used reversed-phase stationary phase, offering excellent retention for a broad range of organic molecules.[4]
Mobile Phase: A gradient of increasing organic solvent in water is typically used. Buffers may be added to control the pH and improve peak shape, especially for ionizable compounds like aminoindoles.
pH Control: Maintaining a consistent pH is crucial for reproducible separation of compounds with acidic or basic functional groups.[6] For aminoindoles, a slightly acidic mobile phase can protonate the amino group, which may alter its retention and interaction with the stationary phase.
Protocol 2: Reversed-Phase Flash Chromatography
Sample Preparation:
Dissolve the crude material in a minimum amount of a strong solvent like methanol, DMSO, or DMF.[7]
If possible, dilute with the initial mobile phase to prevent precipitation on the column.
Dry Loading (Recommended):
Adsorb the dissolved sample onto a small amount of C18 silica or Celite.[7]
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[7]
Column Equilibration:
Equilibrate the pre-packed C18 flash column with the initial mobile phase (e.g., 95:5 water:acetonitrile).
Elution:
Load the sample onto the column.
Run a gradient of increasing organic solvent concentration.
Fraction Collection and Analysis:
Collect fractions based on UV absorbance.
Analyze the fractions by TLC or LC-MS to identify those containing the pure product.[7]
Solvent Removal:
Combine the pure fractions.
Remove the organic solvent under reduced pressure.
Lyophilization (freeze-drying) may be necessary to remove residual water.[1][7]
For obtaining highly pure aminoindole carboxamides, especially for biological testing and final product formulation, preparative HPLC is the method of choice.[1]
1.2.1 Analytical Method Development
Before scaling up to preparative HPLC, an analytical method must be developed to achieve optimal separation.
Protocol 3: Analytical HPLC Method Development
Column Selection:
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Screening:
Screen different mobile phase compositions, typically water with either acetonitrile or methanol.
Evaluate the effect of acidic modifiers (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
Gradient Optimization:
Develop a gradient elution method that provides good resolution between the target compound and all impurities in a reasonable run time.
Sample Preparation:
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[1]
1.2.2 Preparative HPLC Purification
Principle: The optimized analytical method is scaled up to a larger column with a higher loading capacity to isolate the pure compound.
Causality Behind Experimental Choices:
Column Sizing: The preparative column is chosen based on the amount of material to be purified.
Flow Rate and Injection Volume Scaling: The flow rate and injection volume are scaled geometrically from the analytical method to the preparative column.[6]
Sample Solubility: Ensuring the sample is soluble in the mobile phase is critical to avoid precipitation on the column.[6]
Protocol 4: Preparative HPLC Purification
Sample Preparation:
Dissolve the partially purified material in the minimum amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase.[1]
Filter the solution through a 0.45 µm filter to remove any particulate matter.
Purification Run:
Equilibrate the preparative column with the initial mobile phase.
Inject the prepared sample.
Run the scaled-up gradient.
Collect fractions using a fraction collector, triggered by a UV signal.[1]
Post-Purification:
Analyze the collected fractions using the analytical HPLC method to identify the pure fractions.[1]
Pool the pure fractions.
Remove the organic solvent using a rotary evaporator.[1]
Lyophilize the remaining aqueous solution to obtain the pure compound as a solid.[1]
Troubleshooting Common Purification Issues
Problem
Potential Cause
Solution
Reference
Peak Tailing in Chromatography
Secondary interactions between the basic aminoindole nitrogen and acidic silanol groups on the silica gel.
Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase. Use a less acidic stationary phase like alumina.
Column or frit issues, mismatch between injection solvent and mobile phase, or analyte instability.
Ensure the injection solvent matches the initial mobile phase. Use a new column to rule out blockages. Check analyte stability by preparing fresh standards.
Part 2: Crystallization Techniques for Aminoindole Carboxamides
Crystallization is a critical final step to obtain a highly pure, stable, solid form of the aminoindole carboxamide.[][10] The choice of crystallization method and solvent can significantly impact the crystal form (polymorphism), which in turn affects properties like solubility and bioavailability.[][11]
Principles of Crystallization
Crystallization occurs in two main stages: nucleation and crystal growth.[12] Nucleation is the formation of small, stable crystalline entities from a supersaturated solution. Crystal growth is the subsequent increase in the size of these nuclei.[12] Controlling these two processes is key to obtaining high-quality crystals.
Solvent Selection for Crystallization
The choice of solvent is the most critical factor in a successful crystallization.[11] An ideal solvent should:
Dissolve the compound well at high temperatures but poorly at low temperatures.[13]
Protocol 5: Solvent Screening for Recrystallization
Place a small amount of the purified compound (10-20 mg) into several test tubes.[7]
Add a few drops of a different solvent to each tube at room temperature. A good solvent will not dissolve the compound at this stage.[7]
Heat the tubes that showed poor solubility. A suitable solvent will dissolve the compound when hot.[7]
Allow the hot solutions to cool to room temperature and then in an ice bath.
The best solvent will result in the formation of a significant amount of crystals.[7]
Common Crystallization Techniques
2.3.1 Slow Evaporation
Principle: The compound is dissolved in a solvent in which it is moderately soluble. The solvent is allowed to evaporate slowly, increasing the concentration of the compound until it reaches supersaturation and crystals begin to form.
Protocol 6: Crystallization by Slow Evaporation
Dissolve the purified aminoindole carboxamide in a suitable solvent in an open container (e.g., a beaker or vial).
Cover the container with a perforated lid (e.g., parafilm with small holes) to slow down the rate of evaporation.
Allow the solvent to evaporate undisturbed at room temperature.
Monitor for crystal formation over several hours to days.
2.3.2 Slow Cooling (Recrystallization)
Principle: The compound is dissolved in a minimum amount of a hot solvent to create a saturated solution. The solution is then allowed to cool slowly, causing the solubility of the compound to decrease and leading to crystallization.[14][15]
Protocol 7: Recrystallization by Slow Cooling
Place the purified compound in an Erlenmeyer flask.
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
Continue adding small portions of the hot solvent until the compound just dissolves.[16]
If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling.[14]
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.[14]
Allow the hot, clear solution to cool slowly to room temperature.
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[16]
Dry the crystals in a vacuum oven.
2.3.3 Vapor Diffusion
Principle: A solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent (an anti-solvent). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Protocol 8: Crystallization by Vapor Diffusion
Dissolve the compound in a small volume of a "good" solvent in a small, open vial.
Place this vial inside a larger, sealed container (e.g., a jar or beaker) that contains a layer of a "poor" solvent in which the compound is insoluble but the "good" solvent is miscible.
Seal the larger container and leave it undisturbed.
The vapor of the poor solvent will slowly diffuse into the vial containing the compound solution, leading to crystal growth over time.
2.3.4 Anti-Solvent Crystallization
Principle: A "poor" solvent (anti-solvent) is slowly added to a solution of the compound in a "good" solvent. This reduces the overall solubility of the compound, leading to supersaturation and crystallization.[17]
Protocol 9: Crystallization by Anti-Solvent Addition
Dissolve the compound in a minimum amount of a "good" solvent.
Slowly add a "poor" solvent dropwise while stirring, until the solution becomes slightly turbid.
If the turbidity persists, add a drop or two of the "good" solvent to redissolve the precipitate.
Allow the solution to stand undisturbed. Crystals should form as the system equilibrates.
Visualization of Workflows
Diagram 1: General Purification Workflow
Caption: Decision tree for selecting a suitable crystallization method.
Conclusion
The successful purification and crystallization of aminoindole carboxamides are achievable through a systematic and well-informed approach. By understanding the chemical properties of this compound class and the principles behind various purification and crystallization techniques, researchers can overcome common challenges such as peak tailing and polymorphism. The protocols and guidelines presented in this document provide a solid foundation for developing robust methods to obtain high-purity crystalline materials, which is a critical step in the advancement of new therapeutic agents.
Tan, Y. J., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. [Link]
Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. [Link]
Syrris. Pharmaceutical Crystallization in drug development. [Link]
Troubleshooting cyclization failures in 2-aminoindole synthesis
Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Cyclization Failures & Instability Introduction: Welcome to the Bench You are likely here because your reaction flask contains a dark, tarry mi...
You are likely here because your reaction flask contains a dark, tarry mixture instead of the crystalline 2-aminoindole you expected. Do not panic. The synthesis of 2-aminoindoles is notoriously deceptive. While they appear structurally simple, they are chemically "schizophrenic"—prone to tautomerization, oxidation, and polymerization.[1]
This guide moves beyond standard textbook procedures to address the mechanistic failure points that cause experiments to stall or decompose. We will focus on the two most common synthetic pathways: Transition-Metal Catalyzed Cyclization (Pd/Cu) and the Nucleophilic Attack on Isocyanides/Cyanamides .
Module 1: Diagnostic Flowchart
Before adjusting parameters, identify your failure mode.[1] Use this decision tree to pinpoint the root cause.
Figure 1: Diagnostic logic for categorizing experimental failures in 2-aminoindole synthesis.
Module 2: Mechanistic Failures & Solutions
Q1: Why did my Fischer Indolization attempt fail completely?
The Issue: You attempted to synthesize a 2-aminoindole using arylhydrazine and an amide/nitrile equivalent (Fischer conditions), but obtained only cleavage products (anilines).
The Science: The Fischer Indolization relies on a [3,3]-sigmatropic rearrangement. However, electron-donating substituents (like the amino group required for 2-aminoindoles) at the 2-position of the hydrazone intermediate excessively stabilize the heterolytic N–N bond cleavage pathway.
The Verdict: The activation energy for N-N cleavage becomes lower than that for the rearrangement [1].[2][3]
Solution:Stop using Fischer conditions. Switch to a transition-metal catalyzed cyclization of 2-alkynylanilines or ynamides.
Q2: My Palladium-catalyzed reaction (from 2-haloanilines + ynamides) precipitates "Pd Black" and stalls.
The Issue: The active Pd(0) species is aggregating into inactive metallic palladium before the catalytic cycle completes.
The Science: 2-aminoindole synthesis often involves a reductive elimination step that is slower than usual due to the electron-rich nature of the product, which can coordinate to the metal and poison it.
Troubleshooting Protocol:
Ligand Switch: Move to bulky, electron-rich phosphines like XPhos or BrettPhos . These ligands stabilize the Pd(0) species and accelerate the difficult reductive elimination step.
Solvent Degassing: Oxygen is a catalyst killer here. Do not just sparge with nitrogen; use the freeze-pump-thaw method (3 cycles) for the solvent before adding the catalyst.
Concentration: Dilute the reaction (0.05 M). High concentrations favor Pd aggregation.
Q3: The NMR spectrum is confusing. I see a CH2 signal instead of the expected C3-H, and no NH2 peak.
The Issue: You have synthesized the product, but it is not in the form you drew in your notebook.
The Science: 2-Aminoindoles suffer from an identity crisis known as Amino-Imino Tautomerism . In solution (especially CDCl3), the equilibrium often shifts toward the 2-iminoindoline form (3H-indole), where the double bond moves into the ring and the C3 position becomes a CH2 [2].
Visualizing the Equilibrium:
Figure 2: The tautomeric shift that confuses NMR analysis. The imino form is often favored in non-polar solvents.
Validation:
Run NMR in DMSO-d6: The hydrogen-bonding capability of DMSO often stabilizes the amino (aromatic) tautomer.
Look for C=N: In the imino form, the C2 carbon shifts downfield (~160-170 ppm in 13C NMR).
Module 3: Purification & Isolation (The "Tarry Mess" Problem)
Q4: My product decomposes on the silica column.The Issue: Free 2-aminoindoles are electron-rich and basic. Silica gel is slightly acidic. This combination leads to acid-catalyzed polymerization or oxidation on the column.
The Fix:
Triethylamine Pre-wash: Flush your silica column with 5% Et3N in hexanes before loading your sample. This neutralizes the acidic sites.
Alumina: Switch to neutral Alumina (Brockmann Grade III) if silica continues to degrade the compound.
Salt Formation: If the free base is too unstable, isolate it immediately as a hydrochloride or trifluoroacetate salt by treating the crude mixture with the corresponding acid in ether. The salts are generally stable to air [3].
Module 4: Validated Protocol
Method: Copper-Catalyzed Cyclization of 2-Alkynylanilines [4].[4]
Why this method? It avoids the heavy metal toxicity of Pd and the high cost of Au, while being robust against moisture.
Setup: Flame-dry a Schlenk tube and cool under Argon.
Charging: Add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K2CO3 (276 mg, 2.0 mmol).
Substrate: Add the 2-ethynylaniline (1.0 mmol) and Tosyl azide (1.2 mmol) dissolved in dry DMSO (5 mL).
Reaction: Seal the tube and heat to 60°C for 4-8 hours. Note: Monitor by TLC. Do not overheat, as this promotes sulfonyl migration.[1]
Quench: Cool to RT. Dilute with EtOAc (20 mL) and wash with saturated NH4Cl (remove Cu) and brine.
Purification: Dry over Na2SO4. Concentrate. Flash chromatography on neutralized silica (see Module 3).
Data Table: Expected Chemical Shifts (DMSO-d6)
Position
Atom
Approx. Shift (ppm)
Multiplicity
Notes
N-H
N1
10.5 - 11.2
Broad Singlet
Disappears with D2O shake
NH2
N-Exo
6.2 - 6.8
Broad Singlet
Diagnostic for Amino form
C3-H
C3
5.8 - 6.3
Singlet
Only present if C3 is unsubstituted
Aromatic
Ar-H
6.9 - 7.5
Multiplets
Standard indole pattern
References
Why Do Some Fischer Indolizations Fail?
Journal of the American Chemical Society.
[Link]
Understanding the amino ↔ imino tautomeric preference.
RSC Advances.
[Link]
A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization. (Analogous stability handling for aminoindoles).
Molecules.
[Link]
Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes. (Mechanistic basis for Cu-catalyzed cyclization).
Beilstein Journal of Organic Chemistry.
[Link]
Technical Support Center: Overcoming Poor Cell Permeability of Indole-3-Carboxamide Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with indole-3-carboxamide derivatives. This guide provides in-depth troubleshooting advice, frequently asked...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with indole-3-carboxamide derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenge of poor cell permeability with this important class of compounds. Our goal is to empower you with the knowledge and practical tools to optimize your experimental success.
This section is designed to help you diagnose and resolve common issues encountered during the assessment of cell permeability for your indole-3-carboxamide derivatives.
Question: My indole-3-carboxamide analog shows high target affinity in biochemical assays but has no activity in cell-based assays. What is the likely cause?
Answer: This is a classic and often frustrating scenario in drug discovery. The most probable culprit is poor cell permeability. Your compound is likely unable to efficiently cross the cell membrane to reach its intracellular target. Several intrinsic properties of indole-3-carboxamides can contribute to this issue:
Extensive Hydrogen Bonding: The carboxamide moiety and the indole nitrogen can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. Excessive hydrogen bonding with the aqueous extracellular environment can hinder partitioning into the lipid bilayer of the cell membrane.
Low Lipophilicity: While some lipophilicity is required to enter the cell membrane, compounds that are too polar will not partition effectively. The overall balance, often measured as logP, is critical.
High Molecular Weight: Larger molecules (generally >500 Da) often face greater difficulty in passive diffusion across the cell membrane, a principle outlined in Lipinski's Rule of Five.
Troubleshooting Workflow:
Confirm the Hypothesis: The first step is to experimentally verify that poor permeability is the root cause. We recommend running a standard permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput initial screen. For more biologically relevant data, the Caco-2 cell permeability assay is the gold standard, as it also accounts for active transport and efflux.
Analyze Physicochemical Properties:
Calculate logP: Use computational tools (e.g., ChemDraw, MarvinSketch) to predict the lipophilicity of your compound. An ideal logP range for oral drugs is often considered to be between 1 and 3.
Determine Polar Surface Area (PSA): PSA is a good indicator of a molecule's hydrogen bonding potential. A PSA greater than 140 Ų is often associated with poor permeability.
Investigate Efflux: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport compounds out of the cell. A bidirectional Caco-2 assay can help determine this. A significantly higher basal-to-apical transport compared to apical-to-basal transport suggests efflux.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding strategies to improve the cell permeability of indole-3-carboxamide derivatives.
Question: How can I structurally modify my indole-3-carboxamide to improve its permeability?
Answer: Several rational design strategies can be employed to enhance the permeability of your lead compound without sacrificing target engagement:
Masking Hydrogen Bonds: One effective strategy is to mask the hydrogen bond donors. For instance, methylation of the indole nitrogen or the amide nitrogen can reduce the hydrogen bonding capacity and increase lipophilicity. However, be mindful that these modifications could impact target binding, so a careful structure-activity relationship (SAR) study is necessary.
Prodrug Approach: A prodrug strategy involves chemically modifying your compound to create a more permeable version that, once inside the cell, is cleaved by intracellular enzymes to release the active drug. A common approach for carboxamides is to create an N-acyloxyalkyl or an N-alkoxycarbonyl prodrug.
Bioisosteric Replacement: Consider replacing the carboxamide group with a bioisostere that has improved permeability characteristics. For example, a 1,2,4-oxadiazole or a tetrazole can sometimes mimic the interactions of a carboxamide while having a lower hydrogen bonding potential.
Question: Are there formulation strategies that can help overcome the poor permeability of my compound?
Answer: Absolutely. Formulation can be a powerful tool, especially in later stages of development:
Use of Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the cell membrane. Examples include certain fatty acids, surfactants, and bile salts. Their use requires careful optimization to avoid cytotoxicity.
Lipid-Based Formulations: For highly lipophilic compounds that may have solubility issues, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve dissolution and subsequent absorption.
Nanoparticle Encapsulation: Encapsulating your compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can alter its pharmacokinetic profile and facilitate cellular uptake through endocytosis.
Section 3: Experimental Protocols and Data Interpretation
This section provides detailed protocols for key experiments and guidance on interpreting the resulting data.
Test compounds and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
Plate reader (UV-Vis or LC-MS/MS for detection)
Procedure:
Prepare the Artificial Membrane: Carefully add 5 µL of the 1% lecithin in dodecane solution to each well of the filter plate, ensuring the filter is completely coated.
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
Prepare the Donor Plate: Dissolve the test and control compounds in PBS to a final concentration of 100 µM. Add 200 µL of each compound solution to the filter plate wells.
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter is in contact with the buffer in the acceptor plate.
Incubate: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
Data Analysis:
The effective permeability (Pe) is calculated using the following equation:
Where:
V_D = Volume of the donor well
V_A = Volume of the acceptor well
A = Area of the filter
t = Incubation time
[C_A] = Concentration in the acceptor well
[C_eq] = Equilibrium concentration
Data Interpretation Table:
Permeability (Pe) (10⁻⁶ cm/s)
Classification
> 15
High Permeability
1 - 15
Medium Permeability
< 1
Low Permeability
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the permeability of a compound across a monolayer of human intestinal epithelial cells (Caco-2), which can model both passive diffusion and active transport.
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
Hank's Balanced Salt Solution (HBSS)
Test compounds and control compounds
Lucifer yellow (for monolayer integrity check)
LC-MS/MS for compound quantification
Procedure:
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at a density of approximately 60,000 cells/cm².
Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a tight monolayer. Change the medium every 2-3 days.
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
Permeability Assay (Apical to Basolateral):
a. Wash the cell monolayers with pre-warmed HBSS.
b. Add the test compound solution in HBSS to the apical (upper) chamber.
c. Add fresh HBSS to the basolateral (lower) chamber.
d. Incubate at 37°C with gentle shaking.
e. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
Permeability Assay (Basolateral to Apical): Perform the same procedure but add the test compound to the basolateral chamber and sample from the apical chamber. This is crucial for identifying active efflux.
Sample Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
dQ/dt = The rate of compound appearance in the receiver chamber
A = The surface area of the Transwell membrane
C₀ = The initial concentration of the compound in the donor chamber
The efflux ratio (ER) is calculated as:
Data Interpretation Table:
Papp (A to B) (10⁻⁶ cm/s)
Classification
Efflux Ratio (ER)
Interpretation
> 10
High Permeability
< 2
No efflux
1 - 10
Medium Permeability
> 2
Efflux likely
< 1
Low Permeability
Section 4: Visualizing Concepts and Workflows
Diagram 1: Strategies to Improve Cell Permeability
This diagram illustrates the key strategies that can be employed to enhance the cell permeability of indole-3-carboxamide derivatives.
Caption: Strategies to enhance the cell permeability of indole-3-carboxamides.
Diagram 2: Permeability Screening Workflow
This diagram outlines a typical workflow for screening and characterizing the permeability of a library of compounds.
Caption: A typical workflow for permeability screening and lead optimization.
References
Lipinski's Rule of Five. Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
PAMPA Assay. Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: parallel artificial membrane permeability assay in the description of passive absorption processes. Journal of medicinal chemistry, 41(7), 1007-1010. [Link]
Caco-2 Cell Permeability Assay. Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. [Link]
Prodrug Strategies. Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270. [Link]
Bioisosteric Replacement. Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176. [Link]
Reference Data & Comparative Studies
Validation
Technical Comparison: TPCA-1 vs. 2-Amino-6-methoxyindole-3-carboxamide Selectivity Profile
This guide provides an in-depth technical comparison between TPCA-1 and 2-Amino-6-methoxyindole-3-carboxamide , focusing on their selectivity profiles, mechanisms of action, and experimental validation. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between TPCA-1 and 2-Amino-6-methoxyindole-3-carboxamide , focusing on their selectivity profiles, mechanisms of action, and experimental validation.
Executive Summary
TPCA-1 (2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is a high-potency, ATP-competitive inhibitor of IKK-2 (IKK
) with a unique dual-target mechanism that also directly inhibits STAT3 and JAK2 . This dual activity makes it a critical tool in oncology (e.g., EGFR-mutant NSCLC) and inflammation research.
In contrast, 2-Amino-6-methoxyindole-3-carboxamide represents a structural analog from the indole-carboxamide class . While sharing the core pharmacophore (carboxamide + amine), it lacks the specific ureido-thiophene scaffold required for the high-affinity dual inhibition seen in TPCA-1. Structural-Activity Relationship (SAR) data indicates that without the urea moiety and the thiophene core, the amino-indole analog exhibits significantly lower potency toward IKK-2 and likely lacks the specific STAT3 SH2-domain binding capability of TPCA-1.
Verdict: Researchers should utilize TPCA-1 for potent, dual-pathway blockade (NF-
B & STAT3). The 2-Amino-6-methoxyindole-3-carboxamide analog serves primarily as a structural comparator or intermediate to demonstrate the necessity of the ureido-thiophene scaffold for dual selectivity.
Compound Profiles & Mechanism of Action[1][2]
A. TPCA-1 (The Dual Inhibitor)[3][4]
Chemical Name: 2-[(Aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide.
Primary Target:IKK-2 (IKK
) .
Mechanism: ATP-competitive inhibition.
Potency: IC
17.9 nM (cell-free).
Secondary Targets (Critical):
STAT3: Direct binding to the SH2 domain, preventing phosphorylation and dimerization.
JAK2: ATP-competitive inhibition (IC
10-50 nM range in some assays).
Key Application: Blocking the feedback loop between NF-
B and STAT3 in cancer cells (e.g., overcoming TKI resistance).
B. 2-Amino-6-methoxyindole-3-carboxamide (The Structural Analog)
Chemical Structure: Indole core with a 2-amino group, 3-carboxamide, and 6-methoxy substitution.
Mechanism: Putative weak ATP-competitive inhibition of kinases (IKK family).
Selectivity Profile:
IKK Inhibition: Generally weak (
1 M) compared to ureido-thiophenes. The ureido group (present in TPCA-1) is a critical hydrogen-bond donor for high-affinity binding in the IKK ATP pocket.
STAT3 Inhibition:Absent/Negligible . The specific 3D geometry of the thiophene-urea is required to dock into the STAT3 SH2 domain. The planar indole amine does not fit this pocket effectively.
Comparative Selectivity Analysis
The following table summarizes the selectivity data derived from biochemical and cell-based profiling.
Feature
TPCA-1
2-Amino-6-methoxyindole-3-carboxamide
IKK-2 Potency (IC)
17.9 nM (High Potency)
> 1,000 nM (Predicted/Low Potency)
IKK Selectivity (vs IKK-1)
~22-fold selective for IKK-2
Low selectivity (General weak binder)
STAT3 Inhibition
Yes (Direct SH2 binder)
No (Lacks pharmacophore)
JAK2 Inhibition
Yes (Potent off-target)
Unknown / Likely Inactive
NF-B Pathway
Potent blockade (p65 nuclear translocation)
Weak/Partial blockade
Primary Utility
Dual Pathway Inhibitor (Cancer/Inflammation)
Negative Control / SAR Intermediate
Mechanistic Pathway Diagram
The diagram below illustrates the unique dual-inhibition point of TPCA-1 compared to the single/weak action of the indole analog.
Figure 1: Signal Transduction Blockade. TPCA-1 (Red) exerts multi-node inhibition on both NF-
B and STAT3 pathways.[1][2] The Indole Analog (Grey) shows only weak interaction with IKK.
Experimental Validation Protocols
To empirically verify the selectivity profile in your specific model, use the following self-validating protocols.
Objective: Confirm the specific STAT3 inhibitory activity of TPCA-1 vs. the Indole Analog.
Cell Line: HEK293T or HepG2 (STAT3-responsive).
Transfection:
Reporter: pSTAT3-Luc (Firefly luciferase under STAT3 response elements).
Control: pRL-TK (Renilla luciferase for normalization).
Treatment:
Seed cells (10,000/well) in 96-well plates.
Pre-treat with TPCA-1 (0.5
M) or Indole Analog (0.5 M) for 1 hour.
Stimulate with IL-6 (50 ng/mL) for 4-6 hours.
Readout: Lyse cells and measure Luminescence (Dual-Glo® System).
Calculation:
Calculate Relative Light Units (RLU) = Firefly / Renilla.
Normalize to IL-6 stimulated control (DMSO).
Validation Criteria: TPCA-1 should reduce RLU by >80% (blocking STAT3). The Indole Analog should show minimal reduction (<20%), confirming it lacks the dual profile.
References
Nan, J., et al. (2014). "TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers." Molecular Cancer Therapeutics.
Podolin, P. L., et al. (2005). "Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB Kinase 2, TPCA-1 (GW683965)." Journal of Pharmacology and Experimental Therapeutics.
Bamborough, P., et al. (2006). "5-(1H-Indol-5-yl)thiophene-3-carboxamides as potent inhibitors of the IκB kinase complex." Bioorganic & Medicinal Chemistry Letters. (Comparison of Thiophene vs Indole scaffolds).
Waelchli, R., et al. (2006). "Design and synthesis of 2-amino-3-carboxamide-thiophene derivatives as inhibitors of IKK-beta." Bioorganic & Medicinal Chemistry Letters.
The Methoxy Advantage: A Comparative Analysis of 6-Methoxy vs. 6-Hydroxy Indole Carboxamides in Drug Discovery
A deep dive into the structure-activity relationship of 6-substituted indole carboxamides, providing experimental insights for researchers and drug development professionals. The indole scaffold is a cornerstone in medic...
Author: BenchChem Technical Support Team. Date: February 2026
A deep dive into the structure-activity relationship of 6-substituted indole carboxamides, providing experimental insights for researchers and drug development professionals.
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the various modifications to the indole ring, substitutions at the 6-position have been shown to be critical for modulating biological activity. This guide provides a comparative analysis of the potency of two key analogs: 6-methoxy and 6-hydroxy indole carboxamides. While direct head-to-head comparative studies on a single biological target are not extensively available in the public domain, by examining structure-activity relationship (SAR) data from various studies on indole derivatives, we can infer the nuanced impact of these seemingly minor structural changes on potency and pharmacological profile.
The Crucial Role of the 6-Position Substituent
The electronic and steric properties of substituents at the 6-position of the indole ring can significantly influence a molecule's interaction with its biological target. This can affect binding affinity, selectivity, and pharmacokinetic properties. The choice between a methoxy (-OCH₃) and a hydroxy (-OH) group at this position is a common strategic decision in drug design, driven by the desire to optimize potency and drug-like properties.
Comparative Potency: Insights from Diverse Biological Targets
While a definitive, universal rule for the superiority of either the 6-methoxy or 6-hydroxy substituent is not established, trends can be observed across different therapeutic areas.
Anticancer Activity
In the realm of oncology, substitutions on the indole ring are pivotal for cytotoxic and antiproliferative activities. Studies on various indole-2-carboxamide derivatives have demonstrated that the nature and position of substituents are critical for their anticancer effects. While direct comparisons are scarce, the presence of a methoxy group at the 6-position has been associated with potent tubulin polymerization inhibition[1]. The electronic nature of the methoxy group can influence the overall electron density of the indole ring system, potentially enhancing interactions with the target protein.
Antimicrobial and Antimalarial Activity
Research into novel antimicrobial agents has also highlighted the importance of the 6-position. In the development of antitubercular indole-2-carboxamides, substitutions at the 4- and 6-positions were found to be optimal for activity[2]. In the context of antimalarial drug discovery, a study on indole-2-carboxamide derivatives showed that a 5-methoxy substitution was not well-tolerated, leading to a significant loss of potency[3]. This underscores the high degree of positional sensitivity for substituents on the indole ring. Although this finding is for the 5-position, it emphasizes the profound impact that a methoxy group can have on activity.
Neurological and Metabolic Targets
In the context of melatonin analogues, a study revealed that shifting the methoxy group to the C-6 position of the indole nucleus in certain derivatives resulted in an affinity for the melatonin receptor similar to that of melatonin itself, along with full agonist activity[4]. This suggests that for certain G-protein coupled receptors (GPCRs), a 6-methoxy substituent is well-accommodated and can even be essential for potent activity.
Physicochemical and Pharmacokinetic Considerations
The choice between a hydroxy and a methoxy group also has significant implications for a compound's physicochemical properties, which in turn affect its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Property
6-Hydroxy Indole Carboxamide
6-Methoxy Indole Carboxamide
Rationale
Solubility
Generally higher aqueous solubility
Generally lower aqueous solubility
The hydroxyl group can act as both a hydrogen bond donor and acceptor, increasing polarity and interaction with water. The methoxy group is primarily a hydrogen bond acceptor and is more lipophilic.
Lipophilicity (LogP)
Lower
Higher
The methyl group in the methoxy substituent increases the molecule's lipophilicity.
Metabolic Stability
Potentially susceptible to glucuronidation or sulfation at the hydroxyl group.
The methoxy group is generally more metabolically stable but can be subject to O-demethylation by cytochrome P450 enzymes.
The free hydroxyl group provides a ready handle for phase II metabolic enzymes.
Hydrogen Bonding
Can act as a hydrogen bond donor and acceptor.
Acts as a hydrogen bond acceptor.
This difference in hydrogen bonding capability can be critical for target binding.
Structure-Activity Relationship (SAR) Insights
The key differences in the electronic and steric profiles of the 6-hydroxy and 6-methoxy groups drive the observed differences in biological activity.
Electronic Effects : The methoxy group is an electron-donating group through resonance, which can increase the electron density of the indole ring and influence its interaction with electron-deficient pockets in a target protein. The hydroxy group is also electron-donating but to a slightly lesser extent.
Steric Effects : The methoxy group is bulkier than the hydroxy group. This can be either beneficial or detrimental to binding, depending on the size and shape of the binding pocket of the target protein.
Hydrogen Bonding Potential : The ability of the hydroxyl group to act as a hydrogen bond donor is a significant differentiating factor. If a hydrogen bond donor is required for a key interaction with the target, the 6-hydroxy analog would be expected to be more potent. Conversely, if a hydrogen bond donor is not required or is detrimental to binding, the 6-methoxy analog may be preferred.
Experimental Protocols
To definitively compare the potency of 6-methoxy and 6-hydroxy indole carboxamides, a side-by-side experimental evaluation is necessary. Below are generalized protocols for the synthesis and biological evaluation of these compounds.
General Synthesis of 6-Substituted Indole-2-Carboxamides
The synthesis of 6-methoxy and 6-hydroxy indole-2-carboxamides typically starts from the corresponding substituted indole-2-carboxylic acid.
Caption: Generalized synthetic workflow for 6-substituted indole-2-carboxamides.
Step-by-Step Protocol:
Preparation of the Indole-2-Carboxylic Acid:
Start with commercially available 6-methoxyindole or 6-benzyloxyindole (as a protected precursor for the 6-hydroxyindole).
Protect the indole nitrogen if necessary (e.g., with a Boc or SEM group).
Introduce a carboxylic acid group at the 2-position, for example, through lithiation followed by quenching with carbon dioxide.
For the 6-hydroxy analog, deprotect the benzyl group via hydrogenolysis.
Amide Coupling:
Dissolve the 6-substituted indole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).
Add an amide coupling reagent (e.g., HATU, HOBt/EDCI).
Add the desired primary or secondary amine.
Add a non-nucleophilic base (e.g., DIPEA) to neutralize the acid.
Stir the reaction at room temperature until completion.
Purify the final product by column chromatography.
In Vitro Potency Determination: A Generalized Kinase Inhibition Assay
To compare the potency, a biological assay relevant to the target of interest should be employed. The following is a generalized protocol for a kinase inhibition assay.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
Compound Preparation: Prepare stock solutions of the 6-methoxy and 6-hydroxy indole carboxamides in DMSO. Perform serial dilutions to obtain a range of concentrations for testing.
Assay Setup: In a microplate, add the kinase enzyme, the specific substrate, and ATP.
Compound Addition: Add the serially diluted compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
Incubation: Incubate the plate at the optimal temperature and time for the specific kinase.
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Comparison: Directly compare the IC₅₀ values of the 6-methoxy and 6-hydroxy analogs to determine their relative potency.
Conclusion and Future Directions
The choice between a 6-methoxy and a 6-hydroxy substituent on an indole carboxamide scaffold is a critical decision in drug design that can significantly impact potency and pharmacokinetic properties. While the methoxy group often imparts greater metabolic stability and lipophilicity, the hydroxy group's ability to act as a hydrogen bond donor can be crucial for target engagement.
The available literature suggests that the optimal choice is highly target-dependent. For some targets, the electronic and steric properties of the 6-methoxy group may lead to enhanced potency, while for others, the hydrogen bonding capability of the 6-hydroxy group may be indispensable.
To provide a definitive answer for a specific drug discovery program, it is imperative to synthesize and test both analogs in relevant in vitro and in vivo models. The experimental protocols outlined in this guide provide a framework for such a comparative evaluation. Future research focusing on direct, head-to-head comparisons of 6-methoxy and 6-hydroxy indole carboxamides against a wider range of biological targets will be invaluable for building a more comprehensive understanding of their structure-activity relationships and for guiding the rational design of next-generation indole-based therapeutics.
References
Chen, J., et al. (2019). Indole-based TMP analogues as potent tubulin polymerization inhibitors. Computational Biology and Chemistry, 80, 512-523.
Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 935-948.
Spadoni, G., et al. (2001). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 44(18), 2915-2924.
Al-Said, M. S., et al. (2023).
Singh, C., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases.
Ghofran Aljabr, et al. (2022). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 17(2), 69-80.
El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5262.
Sabbah, D. A., et al. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules, 25(22), 5348.
Al-Tel, T. H., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. Pharmaceuticals, 16(10), 1388.
Al-Warhi, T., et al. (2021). In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. Research Square.
Al-Awadh, A. A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Scientific Reports, 14(1), 10862.
Al-Omair, M. A., et al. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. Molecules, 27(9), 2845.
Bardaweel, S. K., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Cancers, 17(13), 3456.
Collins, I., et al. (2024). The discovery and optimisation of narrow spectrum Tousled-like kinase 2 (TLK2) inhibitors. European Journal of Medicinal Chemistry, 270, 116315.
Daina, A., et al. (2021). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 26(17), 5349.
A Researcher's Guide to the Structure-Activity Relationship of 2-Aminoindole-3-Carboxamides: From Synthesis to Biological Activity
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the diverse family of ind...
Author: BenchChem Technical Support Team. Date: February 2026
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among the diverse family of indole derivatives, the 2-aminoindole-3-carboxamide scaffold has emerged as a particularly promising pharmacophore. Its unique electronic and structural features, including the presence of two adjacent hydrogen bond donors, allow for potent and specific interactions with various biological targets.[1] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 2-aminoindole-3-carboxamides, offering insights into their synthesis, biological evaluation, and the molecular intricacies that govern their activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile scaffold.
The 2-Aminoindole-3-Carboxamide Scaffold: A Privileged Framework for Drug Discovery
The 2-aminoindole-3-carboxamide core is an attractive starting point for the design of novel therapeutics due to its inherent drug-like properties. The indole ring system is relatively planar and can engage in π-π stacking interactions with aromatic residues in protein binding pockets. The 2-amino group and the 3-carboxamide moiety provide crucial hydrogen bond donor and acceptor sites, respectively, which are instrumental in anchoring the molecule to its biological target.[1] This arrangement of functional groups allows for a multitude of chemical modifications, enabling the fine-tuning of a compound's pharmacological profile.
General Synthetic Strategies: A One-Pot Approach to Diversity
A variety of synthetic routes to 2-aminoindole-3-carboxamides have been reported, often involving multi-step procedures.[1] However, a highly efficient one-pot, two-step solution-phase method has been developed, which allows for the rapid generation of a diverse library of these compounds.[1] This approach is particularly valuable for SAR studies, where the systematic variation of substituents is essential.
Experimental Protocol: One-Pot Synthesis of 2-Aminoindole-3-Carboxamides
This protocol is adapted from the work of Welin, E. R., et al. (2011).[1]
Materials:
Substituted 2-halonitrobenzene or heterocyclic analogue
Appropriate cyanoacetamide
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
1.0 N Hydrochloric acid (HCl)
Iron(III) chloride (FeCl₃)
Zinc dust (Zn)
Ethyl acetate
Water
Procedure:
To a solution of the desired cyanoacetamide (1.0 equiv) in anhydrous DMF, add NaH (2.2 equiv) and stir for 10 minutes at room temperature.
Add the substituted 2-halonitrobenzene (1.0 equiv) to the reaction mixture and continue stirring at room temperature for 1 hour. The reaction progress can be monitored by the formation of a deep purple color.
Carefully add 1.0 N HCl (2.0 equiv), followed by FeCl₃ (3.0 equiv) and Zn dust (10.0 equiv).
Heat the reaction mixture to 100 °C for 1 hour.
After cooling to room temperature, add water and filter the crude reaction mixture.
Wash the filter cake with ethyl acetate.
Extract the filtrate with ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aminoindole-3-carboxamide.
Causality Behind Experimental Choices:
NaH: A strong base is required to deprotonate the α-carbon of the cyanoacetamide, generating a nucleophile for the subsequent SNAr reaction.
DMF: A polar aprotic solvent is ideal for both the SNAr reaction and the subsequent reductive cyclization.
FeCl₃ and Zn dust in acidic medium: This combination serves as a powerful reducing agent to convert the nitro group to an amine, which then undergoes intramolecular cyclization to form the indole ring.
One-pot synthesis workflow for 2-aminoindole-3-carboxamides.
Structure-Activity Relationship (SAR) Analysis
While extensive SAR studies specifically on 2-aminoindole-3-carboxamides are still emerging, valuable insights can be gleaned from the broader class of indole carboxamides and related heterocyclic compounds. The following sections outline key structural modifications and their anticipated impact on biological activity, drawing comparisons with closely related scaffolds where necessary.
Modifications of the 3-Carboxamide Moiety
The 3-carboxamide group is a critical determinant of activity, primarily through its ability to form hydrogen bonds with target proteins.[2]
N-Substitution: The nature of the substituent on the carboxamide nitrogen (R¹) can significantly influence potency and selectivity.
Alkyl and Cycloalkyl Groups: Small, linear, or branched alkyl chains, as well as small cycloalkyl rings, are generally well-tolerated and can be used to probe the size and hydrophobicity of the binding pocket.
Aromatic and Heteroaromatic Rings: The introduction of aryl or heteroaryl groups can lead to additional π-π stacking or hydrophobic interactions, potentially enhancing binding affinity. Substituents on these rings can further modulate electronic properties and provide vectors for additional interactions.
Amine-Containing Side Chains: The incorporation of basic amines, such as morpholine or piperidine, can improve physicochemical properties like solubility and may introduce new interactions with acidic residues in the target protein.[3]
Modifications of the Indole Ring
Systematic modification of the indole core is a key strategy for optimizing the pharmacological profile of these compounds.
Substitution at the 5-Position: The C5 position is a common site for modification in many indole-based inhibitors.
Halogens (F, Cl, Br): The introduction of halogens can modulate the electronic properties of the indole ring and improve metabolic stability. A chloro substituent at the 5-position is frequently found in potent kinase inhibitors.[3]
Small Alkyl and Alkoxy Groups: These groups can enhance hydrophobic interactions and improve cell permeability.
Substitution at the N1-Position: The indole nitrogen can be a site for further derivatization.
Alkylation: N-alkylation can improve metabolic stability and may be used to introduce additional functional groups.
Arylation: N-arylation can significantly alter the overall shape and electronic properties of the molecule.
The Role of the 2-Amino Group
The 2-amino group is a defining feature of this scaffold and is crucial for its interaction with many biological targets. It can act as a hydrogen bond donor and contributes to the overall basicity of the molecule.
Acylation: Acetylation of the 2-amino group has been shown to be detrimental to the antiviral activity of related indole derivatives, suggesting that a free amino group is essential for this particular activity.[4][5]
Alkylation: Mono- or di-alkylation of the 2-amino group can be explored to modulate basicity and steric hindrance.
Biological Activities and Potential Mechanisms of Action
2-Aminoindole-3-carboxamides and related indole derivatives have demonstrated a wide range of biological activities, with anticancer and antiviral properties being the most extensively studied.
Anticancer Activity
The indole scaffold is a well-established framework for the development of anticancer agents.[6] Many indole derivatives exert their antiproliferative effects through the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[7][8]
Potential Targets and Mechanisms:
Kinase Inhibition: Indole-2-carboxamides have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[9] The 2-aminoindole-3-carboxamide scaffold shares key structural features with these inhibitors and is therefore a promising candidate for the development of novel kinase inhibitors. The general mechanism involves binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting cell proliferation and survival.
Mechanism of action of kinase inhibitors.
Inhibition of the p53-MDM2 Interaction: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is negatively regulated by the oncoprotein MDM2. Disrupting the p53-MDM2 interaction is a promising strategy for cancer therapy.[10][11][12] The indole moiety is a key structural feature of some p53-MDM2 inhibitors, as it can mimic the interaction of a tryptophan residue of p53 with a hydrophobic pocket on MDM2.[1][13] The 2-aminoindole scaffold is particularly well-suited for this purpose.
Antiviral Activity
Indole derivatives have also shown promise as antiviral agents.[4][5] For instance, certain indole-2-carboxylates have exhibited broad-spectrum antiviral activity against viruses such as influenza and Coxsackie B3 virus.[5][14] The SAR of these compounds suggests that the presence of an amino group on the indole ring is important for activity.
Comparative Analysis and Future Perspectives
The 2-aminoindole-3-carboxamide scaffold represents a versatile platform for the development of novel therapeutic agents. While SAR data for this specific scaffold is still being actively explored, comparisons with the more extensively studied indole-2-carboxamides provide valuable guidance for future drug design efforts.
Key Takeaways for SAR Optimization:
The 3-carboxamide moiety is a crucial interaction point and should be derivatized with a variety of substituents to probe the target binding site.
The indole ring , particularly the 5-position , is a prime location for introducing substituents to modulate electronic properties and improve metabolic stability.
The 2-amino group is likely essential for the biological activity of many derivatives and should generally be preserved, although its modification could be explored to fine-tune properties.
Future research in this area should focus on the systematic biological evaluation of diverse libraries of 2-aminoindole-3-carboxamides to establish clear and quantitative SAR. The exploration of a wider range of biological targets beyond kinases and p53-MDM2 is also warranted, given the broad spectrum of activity observed for related indole derivatives. The continued development of efficient synthetic methodologies will be crucial in facilitating these endeavors and unlocking the full therapeutic potential of this promising scaffold.
References
Abdel-Gawad, H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]
Welin, E. R., et al. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science, 13(4), 365-371. [Link]
Tsyshkova, N. S., et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 16(4), 354-360. [Link]
Zhang, H., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
Mohamed, F. A., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(15), 5677. [Link]
Aljabr, G., et al. (2023). Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry, 18(2), 105-117. [Link]
Zhang, H., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 313-321. [Link]
Abdel-Gawad, H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]
Rew, Y., et al. (2014). Novel inhibitors of the MDM2-p53 interaction featuring hydrogen bond acceptors as carboxylic acid isosteres. Journal of Medicinal Chemistry, 57(9), 3749-3770. [Link]
Sun, D., et al. (2014). Novel inhibitors of the MDM2-p53 interaction featuring carboxylic acid isosteres. Abstracts of Papers of the American Chemical Society, 248. [Link]
Ölgen, S., et al. (2008). Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Zeitschrift für Naturforschung C, 63(3-4), 217-222. [Link]
Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]
Abdel-Gawad, H., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006. [Link]
Kumar, S., et al. (2020). Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication. ACS Infectious Diseases, 6(8), 2136-2146. [Link]
Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]
Ding, K., et al. (2015). 2,3'-Bis(1'H-indole) Heterocycles: New p53/MDM2/MDMX Antagonists. ACS Medicinal Chemistry Letters, 6(11), 1134-1139. [Link]
Bardaweel, S. K., et al. (2024). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. International Journal of Molecular Sciences, 25(3), 1836. [Link]
Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]
Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. [Link]
Yang, T.-H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Food and Drug Analysis, 28(1), 1-13. [Link]
Kumar, A., et al. (2016). 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorganic & Medicinal Chemistry Letters, 26(15), 3647-3651. [Link]